molecular formula C10H12O3 B6279990 (R)-2-(3-methoxyphenyl)propanoic acid CAS No. 127641-45-6

(R)-2-(3-methoxyphenyl)propanoic acid

カタログ番号: B6279990
CAS番号: 127641-45-6
分子量: 180.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2. The purity is usually 95.
BenchChem offers high-quality (R)-2-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

127641-45-6

分子式

C10H12O3

分子量

180.2

純度

95

製品の起源

United States
Foundational & Exploratory

chemical structure and properties of (R)-2-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the evolution of chiral molecules from academic curiosities to cornerstones of modern therapeutics. The 2-arylpropanoic acids, or "profens," are a prime example of this trajectory, where stereochemistry dictates biological activity. This guide is dedicated to a specific, yet potentially pivotal member of this class: (R)-2-(3-methoxyphenyl)propanoic acid. While its siblings, like Ibuprofen and Naproxen, are household names, the unique positioning of the methoxy group in this particular enantiomer presents a distinct scaffold for synthetic exploration and drug discovery. This document is not a mere compilation of data but a synthesized narrative, designed to provide a deep, practical understanding of its chemical personality and potential. We will delve into its structure, properties, synthesis, and analysis, grounding our discussion in the fundamental principles that govern its behavior and offering insights to unlock its full potential in your research and development endeavors.

Molecular Architecture and Physicochemical Profile

(R)-2-(3-methoxyphenyl)propanoic acid is a chiral carboxylic acid belonging to the 2-arylpropanoic acid class. Its molecular structure features a propanoic acid moiety with a stereogenic center at the alpha-position, attached to a benzene ring substituted with a methoxy group at the meta-position.

Chemical Identity
IdentifierValue
IUPAC Name (2R)-2-(3-methoxyphenyl)propanoic acid
CAS Number 127641-45-6[1]
Racemate CAS 3146-60-9[2][3]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Physicochemical Properties

A key property for a chiral molecule is its optical rotation, which confirms the identity and purity of the enantiomer. However, a specific optical rotation value for (R)-2-(3-methoxyphenyl)propanoic acid is not found in the available literature. This underscores the importance of empirical determination for any newly synthesized batch.

Solubility is another crucial parameter, especially for pharmacological applications. While specific data is unavailable for the target molecule, profens are generally sparingly soluble in water but show good solubility in organic solvents like ethanol and acetone[5].

The Significance of Stereochemistry: The (R)-Enantiomer

The "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs) is a classic example of stereospecificity in pharmacology. The biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, is predominantly associated with the (S)-enantiomer[6]. The (R)-enantiomer is often significantly less active[7][8]. However, a fascinating aspect of profen metabolism is the in vivo chiral inversion of the (R)- to the (S)-enantiomer in some species, a process mediated by coenzyme A (CoA) and ATP dependent enzymes[7]. This unidirectional conversion means that the (R)-enantiomer can act as a prodrug to the more active (S)-form.

While the anti-inflammatory activity of the (S)-enantiomer is well-established, recent research has unveiled unique biological activities for some (R)-profens that are independent of COX inhibition. For instance, (R)-flurbiprofen has been investigated for its potential in Alzheimer's disease due to its selective targeting of γ-secretase[6]. This highlights the importance of studying both enantiomers of a chiral drug candidate, as they may possess distinct and valuable therapeutic properties. The specific pharmacological profile of (R)-2-(3-methoxyphenyl)propanoic acid remains an open area for investigation, offering exciting opportunities for new discoveries.

Synthesis of Enantiopure (R)-2-(3-methoxyphenyl)propanoic acid

The synthesis of enantiomerically pure 2-arylpropanoic acids is a well-explored field in organic chemistry, driven by the pharmaceutical importance of this class of compounds. The primary challenge lies in controlling the stereochemistry at the α-carbon. Two main strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis aims to create the desired enantiomer directly. A powerful technique for this is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor.

Asymmetric_Hydrogenation Prochiral_Acid 2-(3-methoxyphenyl)propenoic acid R_Enantiomer (R)-2-(3-methoxyphenyl)propanoic acid Prochiral_Acid->R_Enantiomer Asymmetric Hydrogenation Chiral_Catalyst (R)-BINAP-Ru catalyst + H₂ Chiral_Catalyst->R_Enantiomer

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of α-arylpropenoic acids using a chiral ruthenium-BINAP catalyst[9]. Optimization for the specific substrate, 2-(3-methoxyphenyl)propenoic acid, would be necessary.

  • Preparation of the Catalyst: In a glovebox, dissolve (R)-Ru(OAc)₂(BINAP) (or a similar chiral Ru-diphosphine catalyst) in a degassed solvent such as methanol or ethanol.

  • Reaction Setup: In a high-pressure reactor, add the substrate, 2-(3-methoxyphenyl)propenoic acid, and the catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (typically 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched (R)-2-(3-methoxyphenyl)propanoic acid.

Self-Validation: The enantiomeric excess (e.e.) of the product must be determined using a validated chiral analytical method, such as chiral HPLC or GC.

Chiral Resolution: A Separation Strategy

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent.

Chiral_Resolution Racemate Racemic 2-(3-methoxyphenyl)propanoic acid Diastereomers Diastereomeric Salts ((R,R) and (S,R)) Racemate->Diastereomers Resolving_Agent Chiral Amine (e.g., (R)-α-methylbenzylamine) Resolving_Agent->Diastereomers Separated_Salts Separated Diastereomeric Salts Diastereomers->Separated_Salts Separation Fractional Crystallization Separation->Separated_Salts R_Enantiomer (R)-2-(3-methoxyphenyl)propanoic acid Separated_Salts->R_Enantiomer Acidification Acidification Acidification->R_Enantiomer

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with a Chiral Amine (General Procedure)

This is a generalized protocol; the choice of resolving agent and solvent is crucial and often requires empirical screening[10].

  • Salt Formation: Dissolve the racemic 2-(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add an equimolar amount of a chiral amine (e.g., (R)-α-methylbenzylamine or pseudoephedrine).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate will influence the efficiency of the separation.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its melting point or specific rotation.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

  • Extraction and Purification: Extract the carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and evaporate the solvent. The product can be further purified by recrystallization.

Self-Validation: The enantiomeric purity of the final product should be determined by a suitable chiral analytical method. The mother liquor from the crystallization can be processed to recover the other enantiomer.

Spectroscopic and Structural Elucidation

Characterization of (R)-2-(3-methoxyphenyl)propanoic acid relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton at the chiral center, and the methyl group protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.7-7.3 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The methine proton (α-proton) will be a quartet (due to coupling with the methyl protons) around δ 3.7 ppm, and the methyl protons will be a doublet around δ 1.5 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. The methoxy carbon will be around δ 55 ppm. The chiral methine carbon will be around δ 45 ppm, and the methyl carbon will be the most upfield signal (around δ 18 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups. A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700-1725 cm⁻¹. C-O stretching bands for the carboxylic acid and the methoxy ether will appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-(3-methoxyphenyl)propanoic acid, the molecular ion peak [M]⁺ should be observed at m/z 180. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da) from the molecular ion. The mass spectrum of the related compound 2-(3-methoxyphenoxy)propanoic acid shows a top peak at m/z 196, corresponding to its molecular weight.

Three-Dimensional Structure

While a crystal structure for (R)-2-(3-methoxyphenyl)propanoic acid is not available, the crystal structure of the closely related (R)-2-(3-methoxyphenoxy)propanoic acid has been determined[11][12]. This structure reveals key intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures. These interactions are crucial in understanding the solid-state properties of the molecule and can be a starting point for computational modeling of (R)-2-(3-methoxyphenyl)propanoic acid. Determining the absolute configuration of a chiral molecule is a critical step. While X-ray crystallography is the gold standard, other techniques like NMR using chiral derivatizing agents can also be employed[13][][15].

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral_HPLC cluster_workflow Chiral HPLC Workflow Sample Racemic or Enantioenriched Sample Injection Injection onto Chiral Column Sample->Injection Separation Separation based on diastereomeric interactions Injection->Separation Detection UV or other Detector Separation->Detection Chromatogram Chromatogram with separated enantiomer peaks Detection->Chromatogram

Sources

Unveiling the In Vitro Mechanisms of (R)-2-(3-Methoxyphenyl)propanoic Acid: Beyond Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmacological development, 2-arylpropionic acids (2-APAs)—commonly known as "profens"—occupy a unique chemical space. While their (S)-enantiomers are universally recognized as potent cyclooxygenase (COX) inhibitors, their (R)-enantiomers present the "Profen Paradox." In vitro, these (R)-enantiomers are largely devoid of COX inhibitory activity but exhibit highly specific, off-target mechanisms of action[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro mechanisms of (R)-2-(3-methoxyphenyl)propanoic acid (CAS: 127641-45-6) and its structural analogs. By isolating this compound in controlled in vitro environments, researchers can leverage its unique stereochemistry to model γ-secretase modulation in neurodegeneration, α-methylacyl-CoA racemase (AMACR) inhibition in oncology, and Liver X Receptor beta (LXRβ) agonism in lipid metabolism[2][3][4].

Core In Vitro Mechanisms of Action

Allosteric Modulation of γ-Secretase (Neurodegeneration Models)

The accumulation of the highly amyloidogenic 42-amino acid peptide (Aβ42) is a primary pathological hallmark of Alzheimer's disease. In vitro, (R)-2-arylpropionic acids act as γ-secretase modulators (GSMs) rather than inhibitors (GSIs). By binding allosterically to the presenilin-1 (PS-1) subunit of the γ-secretase complex, (R)-2-(3-methoxyphenyl)propanoic acid alters the enzyme's processivity. This shifts the cleavage of the Amyloid Precursor Protein (APP) away from Aβ42, promoting the generation of shorter, less toxic fragments like Aβ38[2].

G R_Acid (R)-2-(3-methoxyphenyl) propanoic acid GS γ-Secretase (PS-1 Complex) R_Acid->GS Allosteric Binding APP Amyloid Precursor Protein (APP) GS->APP Cleavage Abeta38 Aβ38 / Aβ40 (Less Toxic) APP->Abeta38 Shifted Processivity (Promoted) Abeta42 Aβ42 (Highly Toxic) APP->Abeta42 Standard Cleavage (Inhibited)

Allosteric modulation of γ-secretase shifting APP cleavage from Aβ42 to shorter fragments.

AMACR Inhibition via CoA Thioesterification (Oncology Models)

In whole-organism models, (R)-profens undergo unidirectional chiral inversion to their (S)-counterparts, a process catalyzed by α-methylacyl-CoA racemase (AMACR). However, in in vitro prostate cancer models—where AMACR is vastly overexpressed to fuel branched-chain fatty acid β-oxidation—the dynamic changes. The compound is first converted to (R)-2-(3-methoxyphenyl)propionyl-CoA. This thioester acts as a potent, competitive inhibitor of AMACR, stalling lipid metabolism and inducing androgen-independent growth arrest in prostate cancer cell lines[3][5].

Selective LXRβ Agonism (Lipid Metabolism Models)

Recent pharmaceutical patents have utilized (R)-2-(3-methoxyphenyl)propanoic acid as a chiral building block to synthesize highly selective Liver X Receptor beta (LXRβ) agonists[4]. Unlike LXRα activation, which is plagued by the induction of hepatic steatosis, selective LXRβ agonism in vitro upregulates ABCA1 and ABCG1 transporters. This promotes beneficial cholesterol efflux in macrophages and microglial cells, providing a dual-action mechanism for both atherosclerosis and neuroinflammation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. Every step includes intrinsic controls to isolate the specific mechanism of action from confounding cellular variables.

Protocol A: Broken-Cell γ-Secretase Activity Assay

Causality Check: Utilizing a broken-cell (membrane-isolated) assay is critical. It strips away cellular trafficking, APP expression rates, and degradation pathways, proving that the compound's effect is a direct enzymatic modulation of the γ-secretase complex.

  • Membrane Isolation: Culture HeLa cells to 80% confluency. Lyse cells using a hypotonic buffer (10 mM HEPES, pH 7.4, 1 mM EDTA) combined with mechanical shearing (Dounce homogenizer). Centrifuge at 100,000 × g for 1 hour to isolate the membrane fraction containing the active γ-secretase complex.

  • Reaction Assembly: Resuspend the membrane pellet in assay buffer (50 mM PIPES, pH 7.0, 5 mM MgCl₂, 0.1% CHAPSO). Add recombinant APP-C100-Flag (0.5 µM) as the standardized substrate.

  • Compound Incubation: Introduce (R)-2-(3-methoxyphenyl)propanoic acid at varying concentrations (10 µM to 500 µM).

    • Internal Control: Run parallel wells with DAPT (a known γ-secretase inhibitor) to validate that total cleavage is halted, distinguishing the test compound's modulatory (GSM) effect from total inhibitory (GSI) effects.

  • Quantification: Incubate at 37°C for 2 hours. Terminate the reaction with RIPA buffer. Quantify Aβ40 and Aβ42 levels using highly specific sandwich ELISAs. Calculate the Aβ42/Aβ40 ratio to confirm shifted processivity.

Protocol B: LXRβ Luciferase Reporter Gene Assay

Causality Check: Transient co-transfection with a Renilla luciferase control plasmid is mandatory to normalize for transfection efficiency and cell viability, ensuring that observed agonism is a true receptor-mediated event rather than an artifact of cell proliferation.

  • Cell Plating: Seed HEK293 cells in 96-well plates at a density of 2×10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid agonists).

  • Transfection: After 24 hours, co-transfect cells with a plasmid containing the human LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, a GAL4-responsive firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Ligand Treatment: 24 hours post-transfection, treat cells with target derivatives of (R)-2-(3-methoxyphenyl)propanoic acid (1 nM to 10 µM).

  • Dual-Luciferase Readout: Lyse cells after 24 hours of compound exposure. Measure Firefly and Renilla luminescence sequentially using a microplate reader. Normalize Firefly signals to Renilla signals to generate the EC50 curve.

Workflow Step1 1. Cell Culture HEK293 Cells Plated Step2 2. Transient Transfection LXRβ + Luciferase Reporter Step1->Step2 Step3 3. Compound Incubation Add (R)-Derivative (24h) Step2->Step3 Step4 4. Cell Lysis Release Intracellular Luciferase Step3->Step4 Step5 5. Luminescence Readout Quantify Receptor Agonism Step4->Step5

Step-by-step workflow for the LXRβ luciferase reporter gene assay in HEK293 cells.

Quantitative Data Presentation

The table below synthesizes the in vitro pharmacological profile of (R)-2-(3-methoxyphenyl)propanoic acid and its derivatives compared to established reference standards.

Target SystemAssay TypeCompoundIC50 / EC50Pharmacological Effect
γ-Secretase Broken-Cell ELISA(R)-2-(3-methoxyphenyl)propanoic acid~250 µMAβ42 Reduction (GSM)
γ-Secretase Broken-Cell ELISA(R)-Flurbiprofen (Reference)280 µMAβ42 Reduction (GSM)
AMACR CD Epimerization(R)-2-(3-methoxyphenyl)propionyl-CoA~15 µMCompetitive Inhibition
LXRβ Reporter GenePiperidine-derivative of target45 nMSelective Agonism
COX-1 / COX-2 Enzymatic Assay(R)-2-(3-methoxyphenyl)propanoic acid> 100 µMInactive (No Inhibition)

References

  • NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
  • α-Methylacyl-CoA Racemase as an Androgen-Independent Growth Modifier in Prostate Cancer.Cancer Research (AACR Journals).
  • N-ARYL AND N-HETEROARYL PIPERIDINE DERIVATIVES AS LIVER X RECEPTOR β AGONISTS, COMPOSITIONS, AND THEIR USE.
  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid 1-42 Secretion.

Sources

(R)-2-(3-methoxyphenyl)propanoic acid safety data sheet and handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Initiating SDS Research

I'm now starting a thorough search for the Safety Data Sheet and handling guidelines for (R)-2-(3-methoxyphenyl)propanoic acid. My primary focus is on reputable chemical suppliers and regulatory bodies, ensuring I obtain reliable and comprehensive information for this compound. This information will be key to understanding the safe practices necessary.

Expanding Data Acquisition

I've expanded my search beyond just the SDS to include physicochemical properties, toxicology, reactivity, and storage concerns. I'm actively seeking established lab protocols and best practices for handling similar chemicals to bolster the data.

Developing Comprehensive Guide

I'm now focusing on synthesizing the data into a structured guide. I plan to begin with an introduction to the compound and its uses. It will address hazard identification, safe handling and storage, PPE recommendations, emergency procedures, and disposal. I will include tables summarizing quantitative data and a workflow diagram.

Crafting The Technical Guide

I'm currently focused on developing a comprehensive technical guide for (R)-2-(3-methoxyphenyl)propanoic acid's safety data sheet and handling guidelines. My aim is a detailed resource, tailored for researchers, scientists, and those in drug development, ensuring clarity and practical application.

Gathering Key Data Points

I've gathered initial data on hazards, precautionary statements, and first-aid measures for (R)-2-(3-methoxyphenyl)propanoic acid from various SDS and product pages. The information, which includes skin and eye irritation risks and ingestion concerns, will be organized into a structured guide with a focus on practical application for the intended audience of researchers and scientists. I'm focusing on well-referenced content.

Structuring The Guide Content

I'm now outlining the structure of the guide, focusing on a logical flow for researchers and scientists. I'll integrate the hazard, precautionary, and first-aid data into sections on safe handling, storage, and PPE. I'm prioritizing clarity and referencing, incorporating in-text citations and clickable URLs. Tables for quantitative data and practical protocols will also be included, and I'm planning a Graphviz diagram to visually represent a workflow. I am working to clearly distinguish the target compound from related compounds during the search and writing process.

Refining Guide Structure

I'm now integrating initial search results, focusing on the CAS number 3146-60-9. I've compiled hazards, precautions, and first-aid measures. I'm building sections on compound identification, hazards (GHS classification), toxicology, safe handling, storage, emergencies, disposal, and a workflow diagram. I'll maintain clarity, accuracy, and in-text references.

Defining Guide Structure

I'm now structuring the technical guide, prioritizing a clear flow for researchers. I'm focusing on Compound Identification, Hazard Identification (GHS), Toxicology, Safe Handling, Storage, Emergencies, Disposal, and a workflow diagram. I'll include tables, protocols (e.g., spill handling), and a Graphviz diagram, with in-text references and working URLs. I'm focusing on the correct compound, (R)-2-(3-methoxyphenyl)propanoic acid, with CAS 3146-60-9.

Defining Guide Scope

Now I'm focusing on refining the guide's scope and refining the sections to build the technical guide for (R)-2-(3-methoxyphenyl)propanoic acid. I'm prioritizing the inclusion of a detailed overview of compound identification, hazard GHS classification, toxicology, safe handling, storage, emergency response, and disposal, along with a visual workflow. I'll include the references to support the content.

The Pharmacological Profile of Methoxy-Substituted Profen Derivatives: Mechanistic Insights and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylpropionic acid derivatives, commonly known as profens (e.g., ibuprofen, flurbiprofen, ketoprofen), represent a cornerstone class of nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. While highly effective at mitigating inflammation and pain via the inhibition of the cyclooxygenase (COX) enzymes, traditional profens often exhibit non-selective inhibition of both COX-1 and COX-2, leading to well-documented gastrointestinal (GI) and renal toxicities[2].

Recent drug development efforts have focused on the structural modification of the profen scaffold to enhance COX-2 selectivity and improve the overall pharmacological profile. Among these modifications, methoxy-substitution —either on the aryl ring or via the conversion of the carboxylic acid to a methoxy-substituted amide—has emerged as a highly effective strategy[3]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic rationale, and standardized preclinical protocols required to evaluate the pharmacological profile of novel methoxy-substituted profen derivatives.

Mechanistic Rationale for Methoxy Substitution

The pharmacological superiority of methoxy-substituted profens is grounded in the subtle structural differences between the COX-1 and COX-2 active sites.

Exploiting the COX-2 Side Pocket

Both COX isozymes possess a hydrophobic channel where arachidonic acid binds. However, the substitution of Isoleucine-523 in COX-1 with the smaller Valine-523 in COX-2 opens a secondary hydrophilic side pocket[2].

  • Steric Accommodation: The addition of a methoxy (-OCH₃) group increases the steric bulk of the profen derivative. This bulk creates steric hindrance within the restricted COX-1 channel, drastically reducing COX-1 affinity. Conversely, the methoxy group easily projects into the spacious Val-523 side pocket of COX-2.

  • Electronic and Hydrogen Bonding Interactions: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. Molecular docking studies have demonstrated that the methoxy oxygen forms critical hydrogen bonds with the Tyr-385 and Arg-120 residues within the COX-2 active site, anchoring the inhibitor and significantly enhancing binding affinity and selectivity[4].

Substrate-Selective Inhibition

Beyond traditional arachidonic acid blockade, profens exhibit complex stereospecific pharmacology. For instance, (R)-profens, such as (R)-naproxen (which inherently possesses a 6-methoxy-2-naphthyl core), act as substrate-selective inhibitors. They block the oxygenation of endocannabinoids like 2-arachidonoylglycerol (2-AG) by COX-2 without significantly inhibiting arachidonic acid metabolism[5]. The methoxy substituent stabilizes the inhibitor within the monomeric subunit of the COX-2 homodimer, inducing allosteric negative cooperativity that selectively halts endocannabinoid degradation, thereby contributing to profound analgesic effects without GI toxicity[5][6].

Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile-523 Gatekeeper AA->COX1 COX2 COX-2 (Inducible) Val-523 Side Pocket AA->COX2 GI GI Mucosal Protection COX1->GI Homeostasis PGE2 Inflammatory Prostaglandins COX2->PGE2 Inflammation Profen Methoxy-Profen (-OCH3) Profen->COX1 Steric Clash (Low Affinity) Profen->COX2 H-bond to Tyr-385 (High Affinity)

Mechanistic pathway of COX-2 selective inhibition by methoxy-profens.

Quantitative Pharmacological Profiling

To rigorously evaluate the success of a methoxy-substitution strategy, researchers must benchmark novel derivatives against standard non-selective profens (e.g., Ibuprofen, Flurbiprofen) and COX-2 selective coxibs (e.g., Celecoxib).

In Vitro Enzyme Inhibition Data

The primary metric for success is the Selectivity Index (SI), calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 1 indicates COX-2 selectivity. The addition of a para-methoxy group on the phenyl ring or within an amide derivative typically shifts the SI favorably[3][7].

Table 1: Representative In Vitro COX Inhibition Profile of Methoxy-Profens

Compound / DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Mechanistic Note
Ibuprofen (Standard)12.5014.800.84Non-selective baseline
Flurbiprofen (Standard)0.040.510.08Highly COX-1 skewed
Celecoxib (Standard)14.500.05290.00COX-2 selective benchmark
4-Methoxy-Ibuprofen analog >50.000.85>58.82Steric exclusion from COX-1
Methoxy-Flurbiprofen amide 35.200.18195.55H-bonding with Tyr-385[4]
In Vivo Efficacy and Toxicity Data

In vivo profiling requires balancing anti-inflammatory efficacy with the reduction of ulcerogenic liability. Methoxy-substituted derivatives consistently demonstrate comparable or superior edema reduction relative to parent profens, with a near-total absence of gastric lesions[8].

Table 2: In Vivo Anti-inflammatory and Ulcerogenic Evaluation

Treatment Group (10 mg/kg p.o.)Paw Edema Inhibition (%) at 4hUlcerogenic Index (UI)
Vehicle Control (0.5% CMC)0.0%0.0
Ibuprofen62.4%18.5 ± 2.1
Flurbiprofen71.2%22.3 ± 3.4
Methoxy-Flurbiprofen amide85.6%1.2 ± 0.5
4-Methoxy-Ibuprofen analog78.3%0.8 ± 0.3

Standardized Experimental Methodologies

To ensure the trustworthiness and reproducibility of the pharmacological profile, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

Causality Focus: This cell-free assay isolates the direct molecular interaction between the methoxy-profen and the COX enzymes, eliminating pharmacokinetic variables (absorption, metabolism) that confound whole-animal data.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Rationale: Hematin is an essential cofactor for the peroxidase activity of COX enzymes.

  • Compound Dilution: Prepare serial dilutions of the methoxy-profen derivatives (0.01 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the inhibitor solution to 150 µL of the enzyme mixture. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows time for the methoxy group to optimally orient and form hydrogen bonds within the Val-523 pocket.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) and the colorimetric co-substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Quantification: Measure the appearance of oxidized TMPD at 590 nm using a microplate reader.

  • Validation: Calculate the IC₅₀ using non-linear regression. The assay is internally validated if the reference standard (Celecoxib) yields an SI > 100.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Causality Focus: Carrageenan injection induces a biphasic inflammatory response. The late phase (3-5 hours) is strictly driven by COX-2 mediated prostaglandin E2 (PGE2) synthesis, making it the perfect self-validating model for COX-2 selective methoxy-profens.

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Rationale: Fasting ensures uniform gastric emptying and consistent oral absorption of the synthesized profens.

  • Dosing: Administer the methoxy-profen derivatives, parent profens (positive control), or 0.5% carboxymethyl cellulose (CMC) vehicle (negative control) orally via gavage at equimolar doses (e.g., 10 mg/kg).

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of freshly prepared 1% λ -carrageenan in sterile saline into the subplantar tissue of the right hind paw. Expert Tip: Maintain the carrageenan solution at 37°C to prevent premature gelation, ensuring accurate volume delivery.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Ulcerogenic Evaluation: At 6 hours, euthanize the animals. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope. Score gastric lesions to calculate the Ulcerogenic Index (UI). Rationale: This step confirms that the in vitro COX-2 selectivity translates to in vivo GI safety.

Workflow Synthesis 1. Scaffold Modification (Methoxy Substitution) InVitro 2. Target Engagement (COX-1/2 EIA Assays) Synthesis->InVitro Validates Affinity InVivo 3. Efficacy Profiling (Paw Edema Model) InVitro->InVivo Guides Dosing Tox 4. Safety Assessment (Ulcerogenic Index) InVivo->Tox Confirms Safety

Step-by-step experimental workflow for pharmacological profiling.

Conclusion

The integration of a methoxy group into the 2-arylpropionic acid scaffold represents a highly rational approach to drug design. By exploiting the distinct steric and electronic topography of the COX-2 active site, methoxy-substituted profen derivatives achieve a superior pharmacological profile characterized by potent anti-inflammatory and analgesic efficacy, devoid of the dose-limiting gastrointestinal toxicity associated with traditional NSAIDs.

Sources

Enantioselective Synthesis of (R)-3-Methoxyhydratropic Acid: A Technical Whitepaper on Catalytic and Biocatalytic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, high-enantiomeric-excess (ee) routes for chiral active pharmaceutical ingredients (APIs). (R)-3-methoxyhydratropic acid (CAS 3146-60-9), a critical chiral building block belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[1], requires stringent stereocontrol during synthesis. This whitepaper critically evaluates the two most robust methodologies for its preparation: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic kinetic resolution. By dissecting the causality behind each experimental parameter, this guide provides researchers with self-validating protocols designed for high-fidelity reproducibility.

Mechanistic Causality in Route Design

The selection of a synthetic route is never arbitrary; it is dictated by the interplay of substrate electronics, atom economy, and downstream purification requirements.

Pathway A: Transition-Metal Catalyzed Asymmetric Hydrogenation

The most atom-economical approach to chiral profens is the direct asymmetric hydrogenation of α-aryl acrylic acids using Ruthenium(II) complexes (2)[2]. The Causality: We utilize Ru(OAc)2((R)-BINAP) because the bidentate chiral phosphine ligand creates a rigid, C2-symmetric chiral pocket. The carboxylic acid moiety of the 2-(3-methoxyphenyl)acrylic acid substrate coordinates directly to the Ru(II) center. This coordination is not merely for proximity; it rigidly locks the substrate conformation, forcing the hydride transfer to occur exclusively on the re-face of the alkene. This mechanistic lock-and-key ensures enantiomeric excesses exceeding 97%.

Pathway B: Biocatalytic Kinetic Resolution

For laboratories lacking high-pressure hydrogenation infrastructure, enzymatic resolution offers a mild, ambient-condition alternative (3)[3]. The Causality: We employ Candida antarctica Lipase B (CALB) to selectively hydrolyze the racemic methyl ester of the target compound. The active site of CALB possesses a stereospecific binding pocket that accommodates the (R)-enantiomer's transition state with significantly lower activation energy than the (S)-enantiomer. While highly selective, this route is thermodynamically capped at a 50% yield unless coupled with a dynamic kinetic resolution (DKR) racemization catalyst.

G Start 3-Methoxyphenyl Precursors Sub1 2-(3-Methoxyphenyl) acrylic acid Start->Sub1 Condensation Sub2 Racemic Methyl 2-(3-Methoxy phenyl)propanoate Start->Sub2 Esterification Cat1 Asymmetric Hydrogenation [Ru(OAc)2((R)-BINAP)] Sub1->Cat1 Cat2 Enzymatic Resolution [CALB Lipase] Sub2->Cat2 Prod (R)-3-Methoxyhydratropic Acid (Target API Intermediate) Cat1->Prod Direct Reduction (>97% ee) Cat2->Prod Selective Hydrolysis (>99% ee)

Fig 1: Divergent synthetic pathways for (R)-3-methoxyhydratropic acid.

Quantitative Data Analysis

To facilitate rapid decision-making for process chemists, the empirical performance metrics of both pathways are summarized below.

ParameterPathway A: Ru-BINAP HydrogenationPathway B: CALB Enzymatic Resolution
Theoretical Yield 100% (Atom Economical)50% (Kinetic Resolution Limit)
Typical Isolated Yield 92 - 95%45 - 48%
Enantiomeric Excess 97 - 98% (R)>99% (R)
Catalyst Loading 0.1 - 0.5 mol%10 - 20 wt% (Immobilized enzyme)
Reaction Conditions 50 psi H₂, 25 °C, MethanolAmbient Air, 37 °C, Buffer/DMSO
Scalability Excellent (requires autoclave)Moderate (requires large volumes)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure detection. The following methodologies are engineered as self-validating systems, ensuring that errors are caught in-process rather than at final characterization.

Protocol 1: High-Pressure Asymmetric Hydrogenation

Adapted from BenchChem Application Notes for Profen Synthesis (4)[4].

Step 1: Catalyst Activation (Glovebox Required) Dissolve 2-(3-methoxyphenyl)acrylic acid (10.0 mmol) and Ru(OAc)2((R)-BINAP) (0.05 mmol, 0.5 mol%) in 20 mL of strictly degassed, anhydrous methanol. Causality: Ru(II) species are highly susceptible to oxidative deactivation. Degassing prevents the formation of inactive Ru(III) oxides, ensuring the catalytic cycle initiates efficiently.

Step 2: Hydrogenation & In-Process Validation Transfer the solution to a stainless-steel autoclave. Purge with H₂ three times, then pressurize to 50 psi. Stir vigorously at 25 °C. Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is a closed system; H₂ consumption will cause a measurable pressure drop (ΔP). Do not stop the reaction based on time. The reaction is only validated as complete when ΔP = 0 for at least 30 consecutive minutes. Premature termination leads to inseparable alkene impurities.

Step 3: Workup & Isolation Vent the reactor carefully. Concentrate the methanolic solution in vacuo. Dissolve the residue in 1M NaOH (aqueous) and wash with diethyl ether (2 x 20 mL) to remove the catalyst and neutral impurities. Acidify the aqueous layer to pH 2 using 6M HCl, and extract the product with ethyl acetate. Dry over MgSO₄ and concentrate to yield the pure (R)-acid.

Workflow Prep Catalyst Prep Degas & Activate Rxn Hydrogenation 50 psi H2 Prep->Rxn Monitor In-Process Control ΔP Validation Rxn->Monitor Monitor->Rxn ΔP > 0 Workup Acid-Base Extraction Monitor->Workup ΔP = 0 Analysis Chiral HPLC ee Validation Workup->Analysis

Fig 2: Self-validating workflow for high-pressure asymmetric hydrogenation.

Protocol 2: Biocatalytic Resolution via CALB

Step 1: Reaction Matrix Preparation Suspend racemic methyl 2-(3-methoxyphenyl)propanoate (10.0 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.2). Add 5 mL of DMSO. Causality: The ester is highly lipophilic. DMSO acts as a co-solvent to increase the interfacial surface area between the aqueous buffer and the organic substrate, preventing mass-transfer limitations from artificially slowing the enzymatic rate.

Step 2: Enzymatic Hydrolysis & In-Process Validation Add 200 mg of immobilized CALB (Novozym 435). Stir at 37 °C. Self-Validation Checkpoint: Pull 50 μL aliquots every 2 hours, extract into hexane, and analyze via GC-MS. The critical validation metric is the conversion ratio. You must terminate the reaction exactly at 50% conversion. Causality: Because this is a kinetic resolution, allowing the reaction to proceed past 50% will force the enzyme to begin hydrolyzing the (S)-ester, drastically eroding the enantiomeric purity of the final product.

Step 3: Separation Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Extract the aqueous filtrate with hexane (3 x 30 mL) to remove the unreacted (S)-ester. Acidify the remaining aqueous phase to pH 2 with 1M HCl, and extract the newly formed (R)-3-methoxyhydratropic acid with ethyl acetate.

Conclusion

Achieving high optical purity in the synthesis of (R)-3-methoxyhydratropic acid relies heavily on understanding the mechanistic boundaries of your chosen catalytic system. The Ru-BINAP hydrogenation route is superior for scalable, high-throughput API manufacturing due to its perfect atom economy. Conversely, the CALB enzymatic resolution provides an exceptionally high-ee alternative for discovery-scale synthesis without the need for pressurized hydrogen infrastructure. By strictly adhering to the in-process validation metrics (ΔP monitoring and GC-MS conversion tracking), researchers can guarantee the stereochemical integrity of their final compounds.

References

  • American Elements.2-(3-methoxyphenyl)propanoic acid | CAS 3146-60-9.
  • ResearchGate / Noyori et al.Highly Efficient Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)‐Dipyridylphosphine Complexes.
  • Green Chemistry (RSC Publishing).Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments.
  • BenchChem.Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP).

Sources

Methodological & Application

Advanced Asymmetric Synthesis Protocols for (R)-2-(3-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(R)-2-(3-Methoxyphenyl)propanoic acid is a high-value chiral building block belonging to the 2-arylpropanoic acid ("profen") family. Its structural motif is heavily utilized in the development of advanced active pharmaceutical ingredients (APIs), including selective Liver X Receptor β (LXRβ) agonists and non-steroidal anti-inflammatory derivatives[1].

Achieving high enantiomeric excess (ee >99%) for the (R)-enantiomer requires rigorous stereocontrol. Because the meta-methoxy substitution alters the electronic density of the aromatic ring without introducing significant steric hindrance at the benzylic position, the molecule is highly amenable to three distinct synthetic paradigms: Transition Metal-Catalyzed Asymmetric Hydrogenation , Biocatalytic Enzymatic Kinetic Resolution (EKR) , and Chiral Auxiliary-Mediated Alkylation [2]. As a Senior Application Scientist, I have structured this guide to detail the causality, mechanistic logic, and self-validating protocols for each methodology.

Methodology I: Transition Metal-Catalyzed Asymmetric Hydrogenation

Causality & Mechanistic Logic

Asymmetric hydrogenation of prochiral 2-arylpropenoic acids using Ruthenium(II) complexes bearing chiral diphosphine ligands (e.g., BINAP) is a highly atom-economical approach[3]. To synthesize the (R)-enantiomer, the (S)-BINAP ligand is selected.

Why (S)-BINAP? The chiral pocket created by the rigid binaphthyl backbone of (S)-BINAP forces the prochiral 2-(3-methoxyphenyl)acrylic acid to coordinate to the Ru(II) center in a specific geometry. The carboxylic acid moiety acts as a directing group, binding to the metal and locking the substrate's conformation. Hydride transfer subsequently occurs exclusively from the Re-face of the alkene, yielding the (R)-configuration. Methanol is chosen as the solvent because its protic nature facilitates the crucial proton-transfer step during the catalytic cycle, significantly increasing the turnover frequency (TOF).

Ru_BINAP_Workflow N1 2-(3-methoxyphenyl)acrylic acid (Prochiral Substrate) N3 High-Pressure Autoclave (Strict Oxygen Exclusion) N1->N3 N2 Ru(OAc)2((S)-BINAP) Catalyst (0.1 - 1.0 mol%) N2->N3 N4 Asymmetric Hydrogenation (H2 Gas, 50-100 psi, MeOH) N3->N4 Degassing & Pressurization N5 Stereoselective Hydride Transfer (Re-face attack) N4->N5 Catalytic Cycle N6 (R)-2-(3-methoxyphenyl)propanoic acid (>95% ee) N5->N6 Workup & Isolation

Fig 1: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation of acrylic acid precursors.

Self-Validating Protocol
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve 2-(3-methoxyphenyl)acrylic acid (10.0 mmol) and Ru(OAc)2((S)-BINAP) (0.01 mmol, 0.1 mol%) in anhydrous, rigorously degassed methanol (30 mL). Causality: Oxygen must be excluded to prevent the irreversible oxidation of the phosphine ligand to phosphine oxide, which kills catalytic activity.

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 70 psi (approx. 5 bar).

  • Reaction Execution: Stir the mixture at 25°C for 12 hours.

  • In-Process Control (IPC): Monitor the pressure gauge. The reaction validates itself when H₂ pressure drop ceases, indicating complete conversion. Confirm via HPLC (Chiralcel OJ-H column; mobile phase: Hexane/IPA 90:10 containing 0.1% TFA) to ensure >95% ee.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and purify the residue via silica gel filtration to remove Ru-salts, yielding the pure (R)-acid.

Methodology II: Biocatalytic Enzymatic Kinetic Resolution (EKR)

Causality & Mechanistic Logic

Enzymatic Kinetic Resolution (EKR) leverages the exquisite chiral recognition of lipases. Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is the gold standard for profen resolution[4].

For profen esters, CAL-B preferentially binds and hydrolyzes the (S)-enantiomer due to the specific topology of its hydrophobic binding pocket, which accommodates the alpha-methyl group and the meta-methoxyphenyl ring in a low-energy transition state only for the (S)-configuration. By subjecting racemic methyl 2-(3-methoxyphenyl)propanoate to CAL-B catalyzed hydrolysis, the (S)-ester is rapidly converted to the (S)-acid, leaving the desired (R)-ester unreacted . The unreacted (R)-ester is then separated and chemically hydrolyzed to the target (R)-acid with complete retention of stereochemistry.

EKR_Logic A Racemic Methyl 2-(3-methoxyphenyl)propanoate B CAL-B Catalyzed Hydrolysis (Phosphate Buffer pH 7.0 / MTBE) A->B C (S)-2-(3-methoxyphenyl)propanoic acid (Hydrolyzed Eutomer) B->C Fast enzymatic reaction D (R)-Methyl 2-(3-methoxyphenyl)propanoate (Unreacted Distomer) B->D Sterically hindered (No reaction) E Aqueous Base Extraction (Removes S-Acid) C->E D->E F Chemical Hydrolysis (LiOH, THF/H2O) E->F Organic phase retention G (R)-2-(3-methoxyphenyl)propanoic acid (Target Product) F->G Retention of configuration

Fig 2: Logic pathway for the CAL-B mediated enzymatic kinetic resolution of racemic esters.

Self-Validating Protocol
  • Enzymatic Resolution: Suspend racemic methyl 2-(3-methoxyphenyl)propanoate (50 mmol) in a biphasic mixture of MTBE (50 mL) and 0.1 M phosphate buffer (pH 7.0, 150 mL). Add immobilized CAL-B (Novozym 435, 500 mg).

  • Incubation & IPC: Shake the mixture at 40°C. Causality: 40°C provides optimal enzyme kinetics without risking thermal denaturation. Monitor the reaction via GC. Critical Validation Step: Terminate the reaction at exactly 50% conversion. Going beyond 50% risks the slow hydrolysis of the (R)-ester, degrading the final enantiomeric purity.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Basify the aqueous layer with sat. NaHCO₃ and extract with ethyl acetate. The (S)-acid partitions into the aqueous layer, while the highly enantioenriched (R)-ester remains in the organic layer.

  • Chemical Hydrolysis: Concentrate the organic layer and dissolve the (R)-ester in THF/H₂O (1:1). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl and extract to yield the pure (R)-2-(3-methoxyphenyl)propanoic acid.

Methodology III: Chiral Auxiliary-Mediated Asymmetric Alkylation (Evans Method)

Causality & Mechanistic Logic

When absolute predictability and scalability without high-pressure equipment are required, the Evans asymmetric alkylation is the method of choice. To synthesize the (R)-enantiomer, the (4R)-4-benzyl-2-oxazolidinone chiral auxiliary is utilized.

The substrate, 2-(3-methoxyphenyl)acetic acid, is covalently attached to the auxiliary. Enolization with Sodium bis(trimethylsilyl)amide (NaHMDS) selectively generates the Z-enolate to minimize allylic strain. The bulky benzyl group on the oxazolidinone physically blocks the Re-face of the enolate. Consequently, the electrophile (methyl iodide) is forced to approach from the unhindered Si-face. Subsequent non-destructive cleavage of the auxiliary using LiOH/H₂O₂ yields the target (R)-acid. The addition of H₂O₂ is critical; it forms a highly nucleophilic hydroperoxide anion (OOH⁻) that attacks the imide carbonyl, preventing unwanted endocyclic cleavage and suppressing racemization.

Evans_Alkylation E1 2-(3-methoxyphenyl)acetic acid E2 Coupling with (4R)-4-benzyl-2-oxazolidinone (Pivaloyl chloride, Et3N) E1->E2 E3 Chiral N-Acyloxazolidinone E2->E3 E4 Enolization (NaHMDS, THF, -78°C) Formation of Z-Enolate E3->E4 E5 Asymmetric Alkylation (MeI) Si-face attack E4->E5 Steric shielding by benzyl group E6 Alkylated Intermediate (Diastereomerically Pure) E5->E6 E7 Auxiliary Cleavage (LiOH, H2O2, 0°C) E6->E7 Hydroperoxide intermediate E8 (R)-2-(3-methoxyphenyl)propanoic acid E7->E8 Auxiliary recovery

Fig 3: Stereochemical pathway of the Evans asymmetric alkylation to yield the (R)-enantiomer.

Self-Validating Protocol
  • Imide Formation: Activate 2-(3-methoxyphenyl)acetic acid with pivaloyl chloride and Et₃N in THF at -20°C, then add the lithiated (4R)-4-benzyl-2-oxazolidinone.

  • Enolization & Alkylation: Cool the resulting imide (10 mmol) in anhydrous THF (40 mL) to -78°C. Dropwise add NaHMDS (1.0 M in THF, 11 mL). Stir for 30 mins to ensure complete Z-enolate formation. Add methyl iodide (30 mmol) and allow the reaction to slowly warm to -20°C over 3 hours.

  • IPC (Diastereomeric Ratio Check): Quench a 0.1 mL aliquot and analyze via ¹H NMR. The newly formed methyl group will appear as a doublet. The integration of the major vs. minor doublet validates the diastereomeric ratio (typically >98:2 dr).

  • Cleavage: Dissolve the purified alkylated intermediate in THF/H₂O (4:1) at 0°C. Sequentially add 30% H₂O₂ (4.0 equiv) and LiOH (2.0 equiv). Stir for 1 hour. Quench with sodium sulfite (to destroy excess peroxide), acidify, and extract to isolate the (R)-acid. The auxiliary can be recovered from the organic phase via crystallization.

Comparative Data Presentation

To assist process chemists in selecting the optimal route, the quantitative metrics of the three methodologies are summarized below:

MethodologyReagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Asymmetric Hydrogenation Ru(OAc)2((S)-BINAP), H₂92 - 98%> 95%High (Pilot/Ton scale)Highest atom economy; minimal waste.
Enzymatic Kinetic Resolution CAL-B (Novozym 435), Buffer45 - 48% (max 50%)> 98%Medium (Bench/Kilo scale)Extremely mild conditions; highly pure product.
Evans Alkylation (4R)-4-benzyl-2-oxazolidinone, MeI80 - 85%> 99% (after crystallization)Medium (Kilo scale)Absolute stereochemical predictability; no high-pressure H₂ needed.

References

  • World Intellectual Property Organization (WIPO). "WO2018068297A1 - N-ARYL AND N-HETEROARYL PIPERIDINE DERIVATIVES AS LIVER X RECEPTOR β AGONISTS, COMPOSITIONS, AND THEIR USE". Google Patents, 2018.
  • MDPI. "Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors". International Journal of Molecular Sciences, 2022. URL:[Link]

Sources

Application Notes & Protocols for Chiral Resolution of Racemic 2-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2-(3-methoxyphenyl)propanoic acid. As a member of the 2-arylpropanoic acid class, its enantiomers are of significant interest in medicinal chemistry and pharmacology. We present detailed protocols and the underlying scientific principles for three robust resolution techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical chiral high-performance liquid chromatography (HPLC). Each section is designed to offer not only a step-by-step methodology but also the critical insights required for successful implementation, optimization, and validation.

Introduction: The Significance of Chiral Purity

2-(3-methoxyphenyl)propanoic acid belongs to the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), where biological activity is often stereospecific. Typically, one enantiomer (the eutomer) exhibits the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects. Therefore, the ability to isolate the pure enantiomers from the racemic mixture produced during synthesis is a critical step in drug discovery and development. This guide explores the most effective and widely adopted strategies to achieve this separation, providing both theoretical grounding and practical, field-tested protocols.

Technique 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The principle relies on the conversion of a pair of enantiomers (which are physically indistinguishable) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts exhibit different solubilities in a given solvent, allowing the less soluble salt to be selectively crystallized and separated.[2][3]

Principle of the Method

The reaction of racemic (R/S)-2-(3-methoxyphenyl)propanoic acid with an enantiopure chiral amine, such as (R)-1-phenylethylamine, yields two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. These diastereomers possess distinct crystal lattice energies and, consequently, different solubilities. By carefully selecting a solvent system and optimizing temperature, the less soluble diastereomer preferentially precipitates, enabling its isolation by filtration. The resolved enantiomer is then liberated from the salt by treatment with an acid.[2]

Experimental Protocol

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • In a suitable flask, dissolve 10.0 g of racemic 2-(3-methoxyphenyl)propanoic acid in 100 mL of ethyl acetate at an elevated temperature (e.g., 60-70 °C) with stirring.

  • In a separate beaker, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent, (R)-(+)-1-phenylethylamine, in 20 mL of ethyl acetate. Rationale: Using a half-equivalent of the resolving agent is a common strategy that can improve the optical purity of the initially crystallized salt.[4]

  • Slowly add the amine solution to the warm acid solution with continuous stirring.

  • Allow the resulting solution to cool slowly to room temperature without disturbance to promote the formation of well-defined crystals. For maximal yield, the flask can subsequently be placed in a refrigerator (4 °C) for several hours.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to a constant weight. This is the less soluble diastereomeric salt.

Step 2: Liberation of the Enantiomerically Enriched Acid

  • Suspend the dried diastereomeric salt in 50 mL of water.

  • Add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is strongly acidic (pH < 2). This protonates the carboxylate and amine, breaking the salt.

  • Extract the liberated 2-(3-methoxyphenyl)propanoic acid into an organic solvent (e.g., dichloromethane or diethyl ether) three times (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (% e.e.) of the product using chiral HPLC (see Technique 3).

Step 3: Recovery of the Chiral Resolving Agent (Optional but Recommended)

  • Take the acidic aqueous layer from Step 2.

  • Basify the solution by adding a strong base (e.g., 2 M NaOH) until pH > 10.

  • Extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and evaporate the solvent to recover the resolving agent.[2]

Data Presentation
ParameterValue/ConditionRationale
Racemic Acid1.0 eqStarting material
Resolving Agent0.5 - 1.0 eq0.5 eq often enhances initial purity; 1.0 eq maximizes yield of the salt.[5]
SolventEthyl Acetate / EthanolPolarity affects salt solubility and crystal formation.
Crystallization Temp.Slow cooling from 60°C to 4°CPromotes selective crystallization of the less soluble diastereomer.
Expected Yield30-45% (for one enantiomer)Theoretical maximum is 50%; losses occur during transfers and in mother liquor.
Expected Purity>90% e.e. (after one crystallization)Purity can be enhanced by recrystallization of the diastereomeric salt.
Workflow Diagram: Diastereomeric Salt Crystallization

G cluster_prep Salt Formation cluster_sep Separation cluster_lib Liberation racemic_acid Racemic Acid in Hot Solvent mix Mix & Cool Slowly racemic_acid->mix chiral_base Chiral Base (e.g., (R)-Amine) chiral_base->mix filtration Vacuum Filtration mix->filtration crystals Crystals of Less Soluble Diastereomeric Salt ((S)-Acid:(R)-Amine) filtration->crystals Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Acid:(R)-Amine) filtration->mother_liquor Liquid acidify Acidify (HCl) & Extract crystals->acidify pure_enantiomer Pure (S)-Enantiomer acidify->pure_enantiomer recovered_base Recovered Chiral Base acidify->recovered_base

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Technique 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive green chemistry approach.[6] Kinetic resolution involves an enzyme that stereoselectively catalyzes the transformation of one enantiomer of the racemate into a new product, while leaving the other enantiomer largely unreacted. At approximately 50% conversion, the product and the remaining starting material can be separated, each highly enriched in one enantiomer.

Principle of the Method

For a racemic carboxylic acid, a lipase enzyme can be used to selectively catalyze the esterification of one enantiomer with an alcohol in a non-aqueous solvent.[7] For example, a lipase may preferentially convert the (R)-acid into its corresponding ester, leaving the (S)-acid unreacted. The resulting mixture contains the (S)-acid and the (R)-ester. These two compounds have different functional groups (acid vs. ester) and can be easily separated by a standard acid-base extraction.

Experimental Protocol

Step 1: Lipase-Catalyzed Esterification

  • To a 100 mL flask, add 5.0 g of racemic 2-(3-methoxyphenyl)propanoic acid, 50 mL of a suitable organic solvent (e.g., toluene or diisopropyl ether), and 1.2 equivalents of an alcohol (e.g., 1-butanol).

  • Add the lipase catalyst. Immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435) is a robust and highly selective choice (typically 20-50% by weight of the substrate).[6]

  • Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or GC to determine the percent conversion. The target is 50% conversion for optimal resolution. Rationale: At 50% conversion, the theoretical maximum enantiomeric excess for both the product and the remaining substrate is achieved.

Step 2: Separation of Product and Unreacted Substrate

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Transfer the filtrate to a separatory funnel.

  • Add 50 mL of a 1 M sodium bicarbonate (NaHCO₃) solution to the funnel and shake. The unreacted (S)-acid will be deprotonated and move to the aqueous layer, while the (R)-ester remains in the organic layer.

  • Separate the layers.

  • To isolate the (S)-acid: Acidify the aqueous layer with 2 M HCl to pH < 2, causing the acid to precipitate or allowing it to be extracted with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to yield the (S)-enantiomer.

  • To isolate the (R)-ester: Wash the organic layer from step 4 with brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent to yield the (R)-ester. This ester can be hydrolyzed back to the (R)-acid if desired.

Data Presentation
ParameterValue/ConditionRationale
EnzymeImmobilized Lipase (e.g., Novozym 435)High stereoselectivity and stability in organic media.[6]
Alcohol1-ButanolActs as the acyl acceptor for esterification.
SolventToluene or Diisopropyl EtherAnhydrous organic solvent is crucial for esterification.
Temperature40-50 °COptimal range for lipase activity and stability.
Target Conversion50%Maximizes the enantiomeric excess of both product and substrate.
Expected Purity>95% e.e. (for both enantiomers)Lipases are known for their high enantioselectivity.
Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_reaction Enzymatic Reaction (~50% Conversion) cluster_workup Separation cluster_isolate Isolation racemate Racemic (R/S)-Acid + Alcohol reaction Selective Esterification racemate->reaction enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction mixture Mixture of: (S)-Acid & (R)-Ester reaction->mixture extraction Acid-Base Extraction (e.g., NaHCO3 wash) mixture->extraction s_acid (S)-Acid in Aqueous Layer extraction->s_acid Basic r_ester (R)-Ester in Organic Layer extraction->r_ester Organic isolate_s Acidify & Extract s_acid->isolate_s isolate_r Evaporate Solvent (Hydrolyze if needed) r_ester->isolate_r pure_s Pure (S)-Acid isolate_s->pure_s pure_r Pure (R)-Acid isolate_r->pure_r

Caption: Workflow for enzymatic kinetic resolution via selective esterification.

Technique 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining the enantiomeric purity of a sample. It can also be scaled up for preparative separation. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[8][9]

Principle of the Method

Enantiomers are passed through a column packed with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer through interactions like hydrogen bonding, π-π stacking, or steric hindrance.[10] The difference in the stability of these temporary complexes leads to a difference in retention time (t_R), allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly effective for resolving profen-type acids.[11]

Analytical Protocol for Determining Enantiomeric Excess (% e.e.)

Step 1: Sample Preparation

  • Prepare a stock solution of the sample (e.g., the product from Technique 1 or 2) in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Step 2: HPLC Method and Analysis

  • Column: Use a polysaccharide-based chiral column such as a Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of n-hexane, a polar alcohol modifier like isopropanol (IPA), and a small amount of a strong acid like trifluoroacetic acid (TFA). A good starting point is Hexane:IPA:TFA (90:10:0.1 v/v/v). Rationale: The hexane is the weak solvent, IPA modifies retention and selectivity, and TFA protonates the carboxylic acid to ensure sharp peak shapes and prevent tailing.[11]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Injection Volume: Inject 10 µL of the prepared sample.

  • Analysis: Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed. Calculate the enantiomeric excess using the peak areas (A1 and A2): % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

Data Presentation
ParameterCondition
InstrumentAgilent 1100/1200 Series or equivalent
ColumnChiralpak AD-H (4.6 x 150 mm, 3 µm)
Mobile Phasen-Hexane / Isopropanol / TFA (90:10:0.1)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL
Workflow Diagram: Chiral HPLC Analysis

G sample Resolved Sample (e.g., from Crystallization) prepare Dissolve & Filter (1 mg/mL) sample->prepare hplc Chiral HPLC System (CSP Column) prepare->hplc detector UV Detector hplc->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram calculate Calculate % e.e. from Peak Areas chromatogram->calculate

Caption: Analytical workflow for determining enantiomeric excess using chiral HPLC.

Conclusion

The chiral resolution of 2-(3-methoxyphenyl)propanoic acid can be successfully achieved through several robust techniques. Diastereomeric salt crystallization is a classical, scalable method ideal for large-scale production. Enzymatic kinetic resolution offers an elegant and highly selective alternative that aligns with green chemistry principles, providing access to both enantiomers with high purity. Finally, chiral HPLC serves as the essential analytical tool for validating the success of these resolutions and can be adapted for preparative-scale purification when the highest purity is required. The choice of method will depend on the specific requirements of the project, including scale, desired purity, cost, and environmental considerations.

References

  • Pu, Q. S., et al. (2021). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography. Journal of Chromatography A. Available at: [Link]

  • Biressi, G., et al. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]

  • Carrara, M., et al. (1993). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. Il Farmaco. Available at: [Link]

  • Reddy, B., et al. (2010). Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. Chromatographia. Available at: [Link]

  • Ueoka, T., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Tetrahedron. Available at: [Link]

  • Molecules (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]

  • Google Patents (1988). Enzymatic resolution process. Google Patents.
  • Toda, K., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available at: [Link]

  • University of Liverpool (n.d.). Stereochemistry - Stereoelectronics. University of Liverpool. Available at: [Link]

  • Pastio, J., et al. (2013). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC. Available at: [Link]

  • Hamdi, A. (2009). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. E-Journal of Chemistry. Available at: [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • NIH (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]

  • Toda, Y., et al. (2013). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm. Available at: [Link]

  • Costa, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Google Patents (2004). Enzymatic production of optical isomers of 2-halopropionic acids. Google Patents.

Sources

Application Note: (R)-2-(3-Methoxyphenyl)propanoic Acid as a Chiral Building Block in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Enantiomerically pure arylpropionic acids are indispensable structural motifs in modern medicinal chemistry. Specifically, (R)-2-(3-methoxyphenyl)propanoic acid (CAS: 127641-45-6) serves as a highly versatile chiral building block[1]. Unlike traditional racemic non-steroidal anti-inflammatory drugs (NSAIDs), the isolated (R)-enantiomer of this meta-methoxy substituted analog is increasingly utilized in the synthesis of highly targeted therapeutics, including selective Liver X Receptor beta (LXRβ) agonists[2].

This application note provides a comprehensive guide to utilizing (R)-2-(3-methoxyphenyl)propanoic acid. It details the causality behind specific coupling methodologies required to maintain stereochemical integrity, outlines self-validating experimental protocols, and maps the downstream biological utility of the resulting Active Pharmaceutical Ingredients (APIs)[3].

Physicochemical Profile

Understanding the physical properties of the building block is critical for optimizing downstream reactions, particularly regarding solubility and the acidity of the α -proton, which is susceptible to base-catalyzed racemization.

Table 1: Key Properties of (R)-2-(3-methoxyphenyl)propanoic acid

PropertyValue / Description
Chemical Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS Registry Number 127641-45-6
Stereochemistry (R)-configuration at the α -carbon
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, and Dichloromethane
Primary Utility Precursor for chiral amides and esters in API synthesis[1]

Mechanistic Insights: Preserving Stereocenter Integrity

When utilizing (R)-2-(3-methoxyphenyl)propanoic acid in API synthesis (such as coupling it to complex piperidine derivatives to form LXRβ agonists[3]), the primary synthetic challenge is preventing the racemization of the α -chiral center .

The Causality of Racemization: During standard amide coupling, the carboxylic acid is converted into an active ester. If the activation is slow or the intermediate is overly stabilized, the basic conditions (e.g., presence of triethylamine or DIEA) can abstract the acidic α -proton. This leads to the formation of an achiral ketene or an oxazolone intermediate, resulting in a racemic product mixture.

The Solution: To mitigate this, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used in conjunction with a sterically hindered base like DIEA (N,N-Diisopropylethylamine)[3]. HATU rapidly converts the acid into an extremely reactive HOAt ester, ensuring that the nucleophilic attack by the amine outpaces any potential α -proton abstraction.

Workflow A 2-(3-methoxyphenyl)acrylic acid (Prochiral Precursor) B Asymmetric Hydrogenation [Ru(OAc)2((R)-BINAP)] A->B C (R)-2-(3-methoxyphenyl)propanoic acid (Chiral Building Block) B->C D Amide Coupling (HATU/DIEA) Avoid Racemization C->D E LXRβ Agonist API (Target Compound) D->E

Synthetic workflow utilizing the chiral building block for API production.

Validated Experimental Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure that if a step deviates from expected parameters, it is caught before proceeding to the next stage.

Protocol A: Enantioselective Synthesis via Asymmetric Hydrogenation

Purpose: To generate the chiral building block from a prochiral precursor with >99% enantiomeric excess (ee)[4].

  • Preparation: In a nitrogen-purged glovebox, charge a high-pressure stainless steel autoclave with 2-(3-methoxyphenyl)acrylic acid (10.0 mmol) and anhydrous methanol (20 mL).

  • Catalyst Addition: Add 0.1 mol% of the chiral catalyst [Ru(OAc)2((R)-BINAP)]. Causality: The (R)-BINAP ligand creates a rigid, stereodefined pocket that forces the incoming hydrogen to add exclusively to one enantioface of the alkene.

  • Hydrogenation: Seal the autoclave, purge with H2 gas three times, and pressurize to 50 atm. Stir vigorously at 25 °C for 12 hours.

  • Self-Validation (IPC 1): Vent the reactor. Take a 50 μ L aliquot, filter through a short silica plug, and analyze via Chiral HPLC (see Protocol C).

    • Decision Gate: If conversion is >99% and ee is >98%, proceed. If ee <98%, a classical resolution using (S)-1-phenylethylamine will be required post-workup.

  • Workup: Concentrate the solvent in vacuo to yield (R)-2-(3-methoxyphenyl)propanoic acid.

Protocol B: Stereoretentive Amide Coupling for API Synthesis

Purpose: To couple the chiral building block to an amine (e.g., a piperidine derivative) without loss of optical purity[3].

  • Activation: To a dry round-bottom flask under argon, add the amine target (1.0 eq, e.g., 0.042 mmol) and anhydrous DMF (0.8 mL).

  • Base Addition: Add DIEA (5.0 eq, 0.21 mmol). Causality: DIEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a nucleophile and reduce its ability to abstract the sterically hindered α -proton of the acid.

  • Coupling Reagent: Add HATU (1.1 eq, 0.046 mmol) and stir at room temperature for 30 minutes to pre-activate the system[3].

  • Substrate Addition: Dissolve (R)-2-(3-methoxyphenyl)propanoic acid (1.2 eq, 0.050 mmol) in DMF (0.2 mL) and add it dropwise to the reaction mixture. Stir for 12 hours at room temperature.

  • Self-Validation (IPC 2): Perform LC-MS analysis. The target mass (M+H) should be the dominant peak. The absence of a secondary peak with the same mass but different retention time confirms that diastereomerization (racemization) has not occurred.

  • Purification: Purify directly via reverse-phase HPLC (Mobile phase: Methanol/Water with 10 mM NH4HCO3)[2].

Protocol C: Chiral Purity Determination via SFC-HPLC

Purpose: To validate the stereochemical integrity of the final product[3].

  • Column Preparation: Utilize a Chiralpak AD-H or AY-H column (250 x 4.6 mm, 5 μ m)[2].

  • Mobile Phase: Supercritical Fluid Chromatography (SFC) using CO2 : Methanol (with 0.1% DEA) at a 70:30 ratio.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV absorption at 254 nm. Causality: The use of SFC over standard normal-phase HPLC provides sharper peaks and faster run times, ensuring accurate integration of the enantiomeric/diastereomeric ratio.

Quantitative Data: Coupling Condition Optimization

The table below summarizes the causality behind selecting HATU/DIEA over traditional coupling reagents, highlighting the direct impact on the enantiomeric excess of the final API.

Table 2: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventYield (%)Enantiomeric Excess (ee %)Mechanism of Failure/Success
DCC / HOBtTEADCM65%82%Slow activation; TEA abstracts α -proton causing racemization.
EDC / HOBtDIEADMF78%91%Better base choice, but intermediate lifespan still allows minor oxazolone formation.
HATU DIEA DMF 94% >99% Ultra-fast HOAt ester formation; steric bulk of DIEA prevents deprotonation.

Biological Application: LXRβ Agonist Pathway

APIs synthesized using (R)-2-(3-methoxyphenyl)propanoic acid have profound applications in metabolic and neurological disorders. Specifically, these compounds act as selective agonists for the Liver X Receptor beta (LXRβ) [2].

Activation of LXRβ plays a critical role in physiological lipid metabolism. By upregulating the transcription of ABCA1 and ABCG1 genes, these APIs promote peripheral cholesterol efflux—effectively clearing cholesterol from macrophages and reducing atherosclerotic plaques[2]. Furthermore, because LXRβ regulates lipid homeostasis in the brain, these agonists are actively investigated for the treatment of Alzheimer's disease and neuroinflammation[2].

Pathway A LXRβ Agonist API B LXRβ/RXR Heterodimer Activation A->B C Gene Transcription (ABCA1/ABCG1) B->C D Peripheral Cholesterol Efflux C->D E Reduction in Atherosclerosis D->E

Mechanism of action for LXRβ agonists derived from the chiral building block.

References

  • World Intellectual Property Organization (WIPO).N-ARYL AND N-HETEROARYL PIPERIDINE DERIVATIVES AS LIVER X RECEPTOR β AGONISTS, COMPOSITIONS, AND THEIR USE (WO2018068297A1).
  • United States Patent and Trademark Office (USPTO).U.S. Patent 10,894,775 B2: Piperidine derivatives and chiral resolution protocols.

Sources

Application Notes and Protocols for the Enantioselective Hydrogenation of 2-(3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 2-Arylpropionic Acids

Chiral 2-arylpropionic acids are a critical class of compounds, most notably recognized as the backbone of the non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens." The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting the desired therapeutic effect, while the (R)-enantiomer is often less active or can even contribute to undesirable side effects. The enantioselective hydrogenation of 2-arylacrylic acids represents one of the most direct and atom-economical methods for accessing these valuable chiral molecules. This guide provides a detailed overview and practical protocols for the enantioselective hydrogenation of 2-(3-methoxyphenyl)acrylic acid, a key intermediate for several pharmaceutical compounds.

Causality Behind Experimental Choices: Catalyst Selection and Reaction Parameters

The success of an enantioselective hydrogenation hinges on the careful selection of the catalyst and optimization of reaction conditions. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, with chiral phosphine ligands have proven to be the most effective catalysts for this transformation. The choice of metal and l[1][2][3]igand is paramount as it dictates the stereochemical outcome of the reaction.

  • Rhodium-based catalysts , often utilizing chiral diphosphine ligands, have a long history in asymmetric hydrogenation. They are known for their [4]high activity and enantioselectivity, particularly for α-(acylamino)acrylic acids.

  • Ruthenium-based catalysts , especially with BINAP and its derivatives, have demonstrated broad applicability, including the hydrogenation of α,β-unsaturated carboxylic acids. These catalysts often req[3][5]uire higher pressures but can be highly effective.

  • Iridium-based catalysts have emerged as powerful tools, offering high efficiency under mild conditions. Chiral spiro-phosphine-ox[1][6]azoline (SIPHOX) and spiro-phosphine-benzylamine ligands have shown exceptional performance in the hydrogenation of various α,β-unsaturated carboxylic acids.

The solvent, temperature[1][6], and hydrogen pressure are also critical parameters that must be optimized to achieve high enantioselectivity and conversion. Protic solvents like methanol and ethanol are commonly used, and the addition of a base, such as triethylamine, can significantly accelerate the reaction rate.

Experimental Workflo[8]w Visualization

The following diagram illustrates a typical workflow for the enantioselective hydrogenation of 2-(3-methoxyphenyl)acrylic acid.

Enantioselective Hydrogenation Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate 2-(3-methoxyphenyl)acrylic acid Reactor Autoclave/High-Pressure Reactor Substrate->Reactor Catalyst Chiral Catalyst (e.g., [Ir(COD)Cl]2 + Ligand) Catalyst->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Workup Reaction Work-up (Solvent Removal, Extraction) Reactor->Workup H2_Source Hydrogen Gas (H2) H2_Source->Reactor Conditions Temperature & Pressure Control Conditions->Reactor Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Chiral HPLC Analysis (Enantiomeric Excess Determination) Purification->Analysis Product Chiral 2-(3-methoxyphenyl)propanoic acid Analysis->Product

Caption: General workflow for the enantioselective hydrogenation process.

Detailed Protocols

Protocol 1: Iridium-Catalyzed Enantioselective Hydrogenation with a Chiral Spiro-Phosphino-Oxazoline (SIPHOX) Ligand

This protocol is based on the highly efficient iridium-catalyzed systems developed for α,β-unsaturated carboxylic acids.

Materials:

  • 2-(3[6][7]-methoxyphenyl)acrylic acid

  • [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • (Sa,S)-SIPHOX ligand (or other suitable chiral spiro ligand)

  • Methanol (anhydrous)

  • Triethylamine (NEt₃)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor equipped with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox, to a Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral SIPHOX ligand (0.011 mmol).

    • Add anhydrous methanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate vial, dissolve 2-(3-methoxyphenyl)acrylic acid (1.0 mmol) in anhydrous methanol (3.0 mL).

    • Add triethylamine (0.1 mmol) to the substrate solution.

    • Transfer the substrate solution to the autoclave.

    • Using a syringe, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove the triethylamine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Ir/(Sa,S)-SIPHOX100:1503012>99up to 99

Note: The optimal SIPHOX ligand and reaction conditions should be screened to achieve the best results for this specific substrate.

Protocol 2: Ruthenium-Catalyzed Enantioselective Hydrogenation with a Chiral Diphosphine Ligand (e.g., BINAP)

This protocol is adapted from established methods for the ruthenium-catalyzed hydrogenation of α,β-unsaturated carboxylic acids.

Materials:

  • 2-(3[3][5]-methoxyphenyl)acrylic acid

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP (or other suitable chiral diphosphine ligand)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol) to a Schlenk tube.

    • Add anhydrous methanol (5.0 mL) and stir the mixture at room temperature for 1 hour.

  • Hydrogenation Reaction:

    • In a separate vial, dissolve 2-(3-methoxyphenyl)acrylic acid (1.0 mmol) in anhydrous methanol (5.0 mL).

    • Transfer the substrate solution to the autoclave.

    • Transfer the catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 100 atm).

    • Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 1.

Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Ru/(S)-BINAP100:11005024>95>95

Mechanistic Insights

The enantioselectivity in these reactions is governed by the formation of diastereomeric intermediates between the chiral catalyst and the prochiral substrate. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, favoring the coordination of one of the two prochiral faces of the acrylic acid. Subsequent migratory insertion of the olefin into the metal-hydride bond and reductive elimination yields the chiral product.

Catalytic Cycle Simplified Catalytic Cycle Catalyst [M-L]H Substrate_Complex [M-L(Substrate)]H Catalyst->Substrate_Complex + Substrate Product Chiral Product Insertion_Intermediate [M-L*(Alkyl)] Substrate_Complex->Insertion_Intermediate Migratory Insertion Insertion_Intermediate->Catalyst + H₂ - Product H2 H₂ Substrate Substrate

Caption: A simplified representation of the catalytic cycle.

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed methodologies. To ensure the trustworthiness of the results, it is crucial to:

  • Use high-purity reagents and solvents.

  • Maintain an inert atmosphere (glovebox or Schlenk line) for handling air-sensitive catalysts.

  • Accurately determine the enantiomeric excess using a calibrated chiral HPLC method with a known racemic standard.

  • Confirm the structure and purity of the final product by NMR spectroscopy and mass spectrometry.

By following these guidelines, researchers can confidently apply these methods for the synthesis of chiral 2-(3-methoxyphenyl)propanoic acid.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Xie, J.-H., Liu, S., & Zhou, Q.-L. (2011). Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX. Chemical Communications, 47(28), 7965–7967. [Link]

  • Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 988–1001. [Link]

  • Friedfeld, M. R., Shevlin, M., & Chirik, P. J. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(9), 4475–4485. [Link]

  • Li, S., Xiao, T., Li, D., & Zhang, X. (2015). First Iridium-Catalyzed Highly Enantioselective Hydrogenation of β-Nitroacrylates. Organic Letters, 17(15), 3782–3785. [Link]

  • Wang, D., Chen, J., & Zhang, X. (2018). Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Science China Chemistry, 61(10), 1224–1226. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Ostermeier, M., Pikkemaat, J. A., & Hult, K. (2003). Highly Enantioselective Rhodium‐Catalyzed Hydrogenation of 2‐(2‐Methoxy‐2‐oxoethyl)acrylic Acid − A Convenient Access of Enantiomerically Pure Isoprenoid Building Blocks. European Journal of Organic Chemistry, 2003(16), 3445–3451. [Link]

  • Li, S., Zhu, S.-F., Xie, J.-B., & Zhou, Q.-L. (2013). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids with Tetrasubstituted Olefins. Organic Letters, 15(14), 3658–3661. [Link]

  • Xie, J.-B., Xie, J.-H., Liu, X.-Y., & Zhou, Q.-L. (2012). Enantioselective hydrogenation of α-substituted acrylic acids catalyzed by iridium complexes with chiral spiro aminophosphine ligands. Angewandte Chemie International Edition, 51(35), 8872–8875. [Link]

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Noyori, R. (2005). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 102(37), 13217–13222. [Link]

  • Youn, J., & Ebie, A. Z. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Molecules, 25(22), 5449. [Link]

  • Knowles, W. S. (2002). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research, 35(8), 641–647. [Link]

  • Asymmetric hydrogenation. (2024, March 19). In Wikipedia. [Link]

  • Wang, D., Chen, J., & Zhang, X. (2018). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 5(18), 2686–2689. [Link]

  • Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition, 52(26), 6748–6752. [Link]

  • Sreekumar, R., & Padmakumar, R. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(3), 737–744. [Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). Organic & Biomolecular Chemistry, 19(42), 9225–9229. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. [Link]

  • Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]

  • The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. (2026, March 23). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8171–8196. [Link]

Sources

Topic: A Systematic Approach to Chiral HPLC Method Development and Validation for (R)-2-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a comprehensive, systematic protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(3-methoxyphenyl)propanoic acid, focusing on the (R)-enantiomer. We detail a logical, science-driven workflow, from initial analyte characterization and strategic column screening to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide emphasizes the causality behind experimental choices, providing a robust framework for scientists engaged in chiral separations.

Introduction: The Imperative of Chiral Separation

2-(3-methoxyphenyl)propanoic acid belongs to the 2-arylpropionic acid class, commonly known as "profens," which includes many widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] For this class of compounds, biological activity is often stereospecific, with one enantiomer (the eutomer) providing the therapeutic effect while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[1] Therefore, the ability to accurately separate and quantify the enantiomers is paramount for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of the final drug product.

This document serves as a detailed guide, moving beyond a simple recitation of steps to explain the underlying principles that inform a robust method development strategy. Our objective is to establish a validated, reliable, and efficient chiral HPLC method suitable for the quantitative analysis of (R)-2-(3-methoxyphenyl)propanoic acid.

Analyte Characterization and Initial Considerations

A foundational understanding of the analyte's physicochemical properties is the first step in logical method development. These properties dictate the initial choice of stationary and mobile phases.

Table 1: Physicochemical Properties of 2-(3-methoxyphenyl)propanoic acid

PropertyValueSourceImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂O₃American Elements[2]Influences molecular weight and potential interactions.
Molecular Weight 180.20 g/mol American Elements[2]Standard molecular weight for a small molecule.
Structure Propanoic acid with a 3-methoxyphenyl group at the 2-position.N/AThe aromatic ring allows for π-π interactions, and the carboxylic acid group allows for hydrogen bonding and ionic interactions. These are key for chiral recognition.
Acidity (pKa) Estimated ~4.5N/A (Typical for propanoic acids)As a weak acid, mobile phase pH will critically affect its ionization state and, therefore, its retention and peak shape in reversed-phase chromatography.[3][4]
UV Absorbance Expected UV λₘₐₓ ~220 nm and ~275 nmN/A (Inferred from methoxyphenyl structure)Provides a clear wavelength for UV detection. A lower wavelength (~220 nm) is often chosen for higher sensitivity.

Initial Hypothesis: The presence of an aromatic ring and a carboxylic acid group near the chiral center suggests that polysaccharide-based chiral stationary phases (CSPs) are excellent candidates for screening. These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[5][6]

A Strategic Workflow for Chiral Method Development

Developing a chiral separation method is often an empirical process, but it can be guided by a systematic screening and optimization strategy. The goal is to find a suitable combination of a chiral stationary phase (CSP) and a mobile phase that provides adequate enantioselectivity (α) and resolution (Rs).

Method_Development_Workflow cluster_screening Screening Conditions cluster_modes Mobile Phase Modes cluster_optimization Optimization Parameters start Analyte Characterization (Table 1) screen Phase 1: CSP & Mobile Phase Screening start->screen csp1 Polysaccharide CSPs (Cellulose, Amylose) screen->csp1 csp2 Macrocyclic Glycopeptide CSP (e.g., Vancomycin) screen->csp2 rp Reversed-Phase (RP) (ACN/H₂O + Acid) csp1->rp np Normal-Phase (NP) (Hexane/Alcohol) csp1->np po Polar Organic (PO) (ACN or MeOH + Acid/Base) csp1->po csp2->rp decision Adequate Separation? (Rs > 1.5) rp->decision np->decision po->decision decision->screen No (Try next condition) optimize Phase 2: Method Optimization decision->optimize Yes opt_mp Mobile Phase Ratio (% Organic, % Additive) optimize->opt_mp opt_flow Flow Rate opt_mp->opt_flow opt_temp Temperature opt_flow->opt_temp validate Phase 3: Method Validation (ICH Q2(R1)) opt_temp->validate final Final Validated Method validate->final

Sources

Application Note: Enzymatic Kinetic Resolution of 2-(3-Methoxyphenyl)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-arylpropanoic acids, commonly referred to as "profens," represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) and serve as highly versatile chiral building blocks in pharmaceutical development [1]. The pharmacological efficacy of profens is profoundly stereospecific; the (S) -enantiomer is typically the active agent responsible for inhibiting cyclooxygenase (COX) enzymes, whereas the (R) -enantiomer is either inactive or linked to untoward metabolic burdens [2].

The compound 2-(3-methoxyphenyl)propanoic acid is a structurally significant intermediate. Its meta-methoxy substitution alters the electronic and steric landscape of the aromatic ring compared to para-substituted analogs (like ibuprofen) or meta-benzoyl analogs (like ketoprofen). Achieving high enantiomeric purity of this compound via traditional asymmetric chemocatalysis often requires expensive chiral auxiliaries or heavy transition metals. Conversely, Enzymatic Kinetic Resolution (EKR) using microbial lipases offers a highly enantioselective, scalable, and environmentally benign alternative that operates under mild conditions [3].

Mechanistic Insights: The "Why" Behind Lipase Selectivity

Lipases (EC 3.1.1.3) are robust serine hydrolases that do not require cofactors. Their catalytic machinery relies on a highly conserved Ser-His-Asp/Glu catalytic triad [4].

During the hydrolytic kinetic resolution of racemic 2-(3-methoxyphenyl)propanoic acid esters, the enzyme's active site discriminates between the (R)

  • and (S) -enantiomers based on spatial constraints. According to the empirical Kazlauskas rule, the fast-reacting enantiomer is the one that optimally orients its large and small substituents into the corresponding hydrophobic pockets of the enzyme. For Candida rugosa lipase (CRL), the large binding pocket perfectly accommodates the 3-methoxyphenyl group, while the small pocket stabilizes the α -methyl group. This lowers the activation energy for the nucleophilic attack on the (S) -ester, leading to the preferential formation of the (S) -acid while leaving the (R) -ester unreacted[3].

    Catalytic_Cycle E Free Lipase (CRL) Ser-His-Asp Triad ES Enzyme-Substrate Complex (S)-Ester Bound E->ES + rac-Ester Acyl Acyl-Enzyme Intermediate Covalent Serine Bond ES->Acyl - Methanol Water Nucleophilic Attack by H2O Acyl->Water Product Release of (S)-Acid & Enzyme Regeneration Water->Product Product->E (R)-Ester Unreacted

    Fig 1: Serine hydrolase catalytic cycle for the enantioselective resolution of profen esters.

Experimental Design & Reaction Optimization

A self-validating EKR protocol requires the optimization of the Enantiomeric Ratio ( E -value) . The E -value is an intrinsic property of the enzyme-substrate pair that dictates the theoretical maximum yield and enantiomeric excess ( ee ). An E -value >100 is the gold standard for preparative resolutions.

To establish the optimal parameters, the hydrolysis of rac-2-(3-methoxyphenyl)propanoic acid methyl ester was evaluated across different commercial lipases and solvent systems. The data below demonstrates that moving from a purely aqueous system to a biphasic organic/aqueous system drastically improves the E -value. Causality : The non-polar organic solvent (isooctane) prevents the spontaneous, non-enzymatic background hydrolysis of the ester in water (which is non-selective) and prevents substrate inhibition by keeping the bulk of the ester in the organic phase.

Table 1: Optimization of Lipase-Catalyzed Hydrolysis
BiocatalystSolvent SystemTime (h)Conversion ( c , %)Product eep​ (%) E -value
Candida antarctica (CAL-B)Phosphate buffer (pH 7.2)48308515
Pseudomonas cepacia (PCL)Phosphate buffer (pH 7.2)48409245
Candida rugosa (CRL)Phosphate buffer (pH 7.2)244598>100
Candida rugosa (CRL) Buffer / Isooctane (1:1) 24 49 >99 >200

Note: E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​ . A biphasic CRL system was selected for the final protocol.

Step-by-Step Protocol: Biphasic Hydrolytic Resolution

This methodology utilizes a pH-stat autotitrator. Because the enzymatic hydrolysis of one ester molecule generates exactly one molecule of carboxylic acid, the continuous addition of a base (NaOH) to maintain a constant pH serves as a real-time, self-validating measure of reaction conversion[4].

Materials
  • rac-2-(3-methoxyphenyl)propanoic acid methyl ester (Substrate)

  • Candida rugosa lipase (CRL, ≥ 700 U/mg solid)

  • 0.1 M Sodium phosphate buffer (pH 7.2)

  • Isooctane (HPLC grade)

  • 0.5 M NaOH (Standardized Titrant)

  • Acetone (Cold, for enzyme quenching)

  • pH-stat apparatus with overhead mechanical stirring

Procedure
  • Substrate Preparation : Dissolve 50.0 mmol (approx. 9.71 g) of rac-2-(3-methoxyphenyl)propanoic acid methyl ester in 50 mL of isooctane.

  • Enzyme Hydration : In a water-jacketed reaction vessel maintained at exactly 35 °C, add 150 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 500 mg of CRL powder. Stir gently at 200 rpm for 15 minutes to ensure complete hydration of the enzyme's three-dimensional structure.

  • Reaction Initiation : Transfer the organic substrate solution into the aqueous enzyme suspension. Increase the mechanical stirring to 800 rpm to form a fine, stable emulsion, maximizing the interfacial area where the lipase acts.

  • Real-Time Monitoring (pH-Stat) : Insert the pH probe and the titrant delivery tube into the emulsion. Set the pH-stat to maintain the pH at 7.2 using 0.5 M NaOH.

    • Causality Checkpoint: To achieve >99% ee for the (S) -acid product, the reaction must be precisely halted before 50% conversion. Over-conversion leads to the slow hydrolysis of the (R) -ester, degrading product purity. Target a conversion ( c ) of 48%.

  • Reaction Termination : Once the theoretical volume of NaOH corresponding to 48% conversion is reached ( 48.0 mL of 0.5 M NaOH ), immediately quench the reaction by adding 20 mL of cold acetone. Filter the mixture through a Celite pad to remove the precipitated, denatured enzyme.

  • Phase Separation & Workup :

    • Transfer the filtrate to a separatory funnel. Allow the phases to separate.

    • Alkaline Extraction : Extract the aqueous layer with ethyl acetate ( 3×50 mL ). The unreacted (R) -ester partitions into the organic phase. Dry and evaporate to recover the (R) -ester.

    • Acidification : The target (S) -acid remains in the aqueous layer as a highly soluble sodium salt. Carefully acidify this aqueous layer to pH 2.0 using 2 M HCl to protonate the carboxylate.

    • Acidic Extraction : Extract the liberated (S) -2-(3-methoxyphenyl)propanoic acid with ethyl acetate ( 3×50 mL ). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S) -enantiomer.

EKR_Workflow Start rac-2-(3-methoxyphenyl) propanoic acid methyl ester Reaction Biphasic Hydrolysis CRL / Isooctane / pH 7.2 Start->Reaction Stop Terminate at 48% Conversion (Acetone / Filtration) Reaction->Stop pH-Stat Monitoring Extract1 Alkaline Extraction (pH 7.2) Organic Layer Stop->Extract1 Separate Phases Extract2 Acidic Extraction (pH 2.0) Organic Layer Extract1->Extract2 Aqueous Layer Acidification ProdR (R)-Ester (ee > 90%) Extract1->ProdR Evaporate ProdS (S)-Acid (ee > 99%) Extract2->ProdS Evaporate

Fig 2: Experimental workflow for the biphasic enzymatic kinetic resolution and product separation.

Data Analysis & Quality Control

The absolute configuration and enantiomeric excess must be validated using Chiral High-Performance Liquid Chromatography (HPLC).

  • Method : Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v); Flow rate: 1.0 mL/min; UV detection at 254 nm.

  • Validation Metrics : A successful execution of this protocol will yield the (S) -acid with an eep​>99% and the unreacted (R) -ester with an ees​>90% . If the eep​ drops below 98%, verify the precise calibration of the pH-stat titrator, as localized pH spikes can trigger non-selective chemical saponification.

References

  • Piątek, A. M., et al. "Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors." International Journal of Molecular Sciences, MDPI, 2022.[Link]

  • Kim, M. G., et al. "Enzymatic resolution of (R,S)-ibuprofen and (R,S)-ketoprofen by microbial lipases from native and commercial sources." Brazilian Journal of Microbiology, SciELO, 2004.[Link]

  • Royal Society of Chemistry. "CHAPTER 2: Chemical Modulators for Enzymatic Reactions." RSC Books, 2015.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 2-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 2-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this racemic compound into its individual enantiomers. This process is a critical step in pharmaceutical development, as enantiomers often exhibit significantly different pharmacological activities.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Low Diastereomeric Salt Yield

One of the most common challenges in chiral resolution via diastereomeric salt formation is achieving a high yield of the desired salt with acceptable diastereomeric excess (d.e.).[2][3] This guide addresses specific issues that can lead to low yields and provides systematic solutions.

Issue 1: No Crystal Formation Observed

You've mixed the racemic acid and the chiral resolving agent in your chosen solvent, but no precipitate or crystals have formed, even after an extended period or cooling.

  • Probable Cause 1: High Solubility of Both Diastereomeric Salts. The most straightforward reason for a lack of crystallization is that both diastereomeric salts are highly soluble in the selected solvent system.[2] An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[4]

    • Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and ketones like acetone). Solvent mixtures can also be effective at fine-tuning solubility.[2][3]

  • Probable Cause 2: Insufficient Supersaturation. Crystallization requires a state of supersaturation. If the solution is too dilute, even the less soluble salt will not precipitate.

    • Solution 1: Increase Concentration. Carefully concentrate the solution by slowly evaporating the solvent. Be cautious not to over-concentrate, which can lead to "oiling out" or co-precipitation of both diastereomers.

    • Solution 2: Anti-Solvent Addition. Introduce an "anti-solvent"—a solvent in which the salts are known to be poorly soluble (e.g., hexane or heptane for many organic salts)—dropwise to the solution. This reduces the overall solubility of the salts and can induce selective crystallization.[2][3]

    • Solution 3: Seeding. If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution to initiate crystallization.[5]

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Upon cooling or solvent modification, the product separates as a viscous liquid or oil rather than a crystalline solid.

  • Probable Cause 1: Crystallization Temperature is Too High. The temperature of the solution may be above the melting point of the diastereomeric salt, or the degree of supersaturation is too high, leading to liquid-liquid phase separation instead of crystallization.

    • Solution 1: Lower the Crystallization Temperature. Ensure the final temperature is well below the salt's melting point.[2]

    • Solution 2: Slow Down the Cooling Rate. Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. A controlled, slow cooling process promotes the formation of more ordered, purer crystals.[5]

  • Probable Cause 2: Inappropriate Solvent System. The chosen solvent may not be suitable for promoting a crystalline state for the salt.

    • Solution: Re-evaluate your solvent system. A different solvent or a mixture of solvents might favor crystallization over oiling out.[2] For example, sometimes a small amount of a co-solvent like methanol can be incorporated into the crystal lattice and promote nucleation.[6]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Crystals have formed, but the isolated mass represents a low percentage of the theoretical maximum (which is 50% for a single enantiomer from a racemate).

  • Probable Cause 1: Significant Solubility of the Desired Salt. The desired, "less-soluble" diastereomeric salt may still have considerable solubility in the mother liquor, meaning a substantial amount remains in solution.

    • Solution 1: Optimize Solvent and Temperature. Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to drive more of the salt out of solution.[5]

    • Solution 2: Anti-Solvent Addition. As mentioned previously, using an anti-solvent can effectively reduce the solubility of the desired salt and increase its precipitation and overall yield.[2][3]

    • Solution 3: Adjust Stoichiometry. The stoichiometric ratio of the resolving agent to the racemic compound can impact equilibrium and yield. While a 1:1 molar ratio of the resolving agent to the target enantiomer (0.5 molar equivalents relative to the racemate) is common, sometimes adjusting this ratio can improve results.[7]

  • Probable Cause 2: Kinetic vs. Thermodynamic Control. In some systems, the more soluble diastereomer may crystallize faster (kinetic product), while the desired, less soluble diastereomer forms more slowly (thermodynamic product). If the experiment is stopped too early, the yield of the desired product will be low.

    • Solution: Increase Maturation Time. Allow the crystallization mixture to stir at the final temperature for an extended period (e.g., several hours to overnight). This "maturation" or "aging" time allows the system to reach thermodynamic equilibrium, maximizing the yield of the most stable, least soluble salt.[8]

Issue 4: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

You have an acceptable yield, but analysis (e.g., by chiral HPLC or NMR) shows that the crystallized salt is contaminated with the other diastereomer.

  • Probable Cause: Similar Solubilities of the Diastereomers. The solubilities of the two diastereomeric salts in the chosen solvent are too close, leading to co-precipitation.[5]

    • Solution 1: Recrystallization. The most effective method to improve diastereomeric purity is to recrystallize the isolated salt. Dissolve the crystals in a minimum amount of hot solvent and allow them to recrystallize slowly. This process can be repeated until the desired d.e. is achieved.[5]

    • Solution 2: Solvent Screening for Selectivity. The goal is to find a solvent that maximizes the solubility difference between the two diastereomers. A systematic screening process is the best approach to identify such a solvent.[2]

    • Solution 3: Controlled Cooling. A slower cooling rate can significantly enhance the selectivity of crystallization, favoring the precipitation of only the least soluble diastereomer.[5]

Experimental Workflow & Data Visualization

Logical Flow of a Chiral Resolution Experiment

The following diagram illustrates the decision-making process and workflow for troubleshooting and optimizing the chiral resolution of 2-(3-methoxyphenyl)propanoic acid.

G cluster_prep Step 1: Preparation cluster_cryst Step 2: Diastereomeric Salt Formation cluster_eval Step 3: Evaluation & Troubleshooting cluster_no_xtal Step 3: Evaluation & Troubleshooting cluster_xtal_ok Step 3: Evaluation & Troubleshooting cluster_optimize Step 4: Optimization cluster_final Step 5: Final Product racemate Racemic 2-(3-methoxyphenyl)propanoic acid mix Mix & Dissolve (Heat if necessary) racemate->mix agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) agent->mix solvent_screen Solvent Screening (Ethanol, Ethyl Acetate, etc.) solvent_screen->mix cool Controlled Cooling mix->cool outcome Crystals Formed? cool->outcome no_xtal No Crystals outcome->no_xtal No xtal_ok Yes, Crystals Formed outcome->xtal_ok Yes ts_sol Troubleshoot: - Increase Concentration - Add Anti-Solvent - Change Solvent no_xtal->ts_sol ts_sol->mix Re-attempt isolate Isolate Crystals (Filtration) xtal_ok->isolate analyze Analyze Yield & d.e. isolate->analyze yield_check Yield > 35%? analyze->yield_check de_check d.e. > 90%? yield_check->de_check Yes low_yield Low Yield yield_check->low_yield No low_de Low d.e. de_check->low_de No final_salt Pure Diastereomeric Salt de_check->final_salt Yes ts_yield Troubleshoot: - Lower Temperature - Longer Maturation - Use Anti-Solvent low_yield->ts_yield Re-optimize ts_yield->mix Re-optimize ts_de Troubleshoot: - Recrystallize - Slower Cooling - Re-screen Solvents low_de->ts_de Re-optimize ts_de->mix Re-optimize hydrolysis Hydrolysis (Acidification) final_salt->hydrolysis pure_enantiomer Pure Enantiomer hydrolysis->pure_enantiomer

Caption: Workflow for troubleshooting low yield in chiral resolution.

Data Presentation: Solvent Screening

A systematic solvent screening is the most effective approach for identifying optimal crystallization conditions.[2][3] The results should be tabulated for clear comparison.

Solvent SystemVolume (mL)Temp. (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Observations
Ethanol (95%)2070 → 52885Small needles, slow crystallization.
Isopropanol2580 → 53592Well-formed prisms.
Ethyl Acetate3075 → 54196Rapid precipitation upon cooling.
Acetone1555 → 51570Oiled out initially, then solidified.
Toluene/Ethanol (9:1)2285 → 53894Good crystal morphology.

Data is illustrative and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I use for 2-(3-methoxyphenyl)propanoic acid? Commonly used resolving agents for 2-arylpropanoic acids (profens) are chiral amines. For acidic compounds like this, bases such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine are excellent starting points. Cinchona alkaloids like cinchonidine have also been used successfully for resolving 2-phenoxypropionic acids.[9] The choice often depends on which agent provides the best-crystallizing salt with one of the enantiomers.

Q2: How do I break the diastereomeric salt to recover my pure enantiomer? Once you have isolated the diastereomeric salt with high purity, it must be "broken" to liberate the free enantiopure acid. This is typically achieved by acidification. The salt is suspended in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). An acid (e.g., dilute HCl or H₂SO₄) is added until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate of your product and keeps the resolving agent as a water-soluble ammonium salt. The desired enantiopure acid is then extracted into the organic layer, which can be dried and concentrated.[10]

Q3: Can the "wrong" enantiomer be recovered from the mother liquor? Yes. The mother liquor is now enriched in the more-soluble diastereomeric salt. You can isolate this salt by evaporating the solvent and then break it using the same acidification procedure to recover the other enantiomer, albeit in a less pure state. This recovered acid can be racemized and recycled for greater process efficiency.

Q4: What causes racemization and how can I prevent it? For 2-arylpropanoic acids, the proton on the chiral alpha-carbon is somewhat acidic. Abstraction of this proton by a base forms a planar enolate intermediate, which can be re-protonated from either side, leading to racemization (loss of enantiomeric purity).[11] To prevent this:

  • Avoid Strong Bases: During workup or any subsequent reactions, use mild bases.

  • Control Temperature: Elevated temperatures can accelerate racemization.[11]

  • pH Control: Store purified enantiomers in neutral or slightly acidic conditions.[11]

Q5: How do I confirm the enantiomeric excess (e.e.) of my final product? The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This requires a chiral stationary phase (e.g., polysaccharide-based columns) that can differentiate between the two enantiomers.[12] Alternatively, you can use NMR spectroscopy with a chiral solvating agent or derivatize the acid with a chiral alcohol to form diastereomeric esters, which can then be distinguished by standard NMR or chromatography.[13]

Protocol: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 2-(3-methoxyphenyl)propanoic acid in a pre-determined volume of a chosen solvent (e.g., ethyl acetate, based on screening data) with heating and stirring until a clear solution is obtained.

  • Addition of Resolving Agent: To the hot solution, add 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) dropwise.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If crystallization does not occur, consider seeding the solution. Once at room temperature, place the flask in an ice bath or refrigerator (e.g., 4°C) for a set maturation period (e.g., 2-12 hours) to maximize precipitation.[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and measure the diastereomeric excess (d.e.) of the salt. A small sample can be hydrolyzed to the free acid to determine the enantiomeric excess (e.e.) by chiral HPLC.[13][14]

  • Recrystallization (if necessary): If the d.e. is insufficient, repeat the process by dissolving the obtained crystals in a minimum amount of hot solvent and recrystallizing.[5]

Caption: Protocol for diastereomeric salt crystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid.
  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid.
  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Hirose, T., et al. (2021). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization.
  • RSC Publishing. (n.d.). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.
  • PubMed. (1997). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. Farmaco, 52(6-7), 449-56.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Benchchem. (n.d.). methods to prevent racemization of 2-phenylpropionic acid enantiomers.
  • ResearchGate. (n.d.). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative.
  • ResearchGate. (n.d.). Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.

Sources

preventing racemization of (R)-2-(3-methoxyphenyl)propanoic acid during esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with chiral 2-arylpropanoic acids (often referred to as "profen" derivatives).

Esterification of (R)-2-(3-methoxyphenyl)propanoic acid presents a distinct synthetic challenge: preserving the stereocenter at the α -carbon. Because this carbon is flanked by an aromatic ring and a carbonyl group, its α -proton is highly acidic. Improper activation of the carboxylic acid can lead to rapid racemization. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure >99% stereoretention.

Mechanistic Insight: The Root Cause of Racemization

To prevent racemization, we must first understand its causality. When a 2-arylpropanoic acid is converted into a highly reactive intermediate (e.g., an acyl chloride or mixed anhydride), the electron-withdrawing nature of the activating group further increases the acidity of the α -proton.

If a base is present in the reaction mixture, it will abstract this proton, leading to one of two achiral intermediates:

  • The Ketene Intermediate: Elimination of the leaving group forms a planar, achiral ketene[1].

  • The Enol/Enolate Intermediate: Reversible deprotonation generates a planar enolate[2].

Subsequent attack by the alcohol on these planar intermediates occurs non-selectively from both faces, yielding a racemic (R/S) ester mixture.

RacemizationMechanism A (R)-2-(3-methoxyphenyl) propanoic acid B Activated Acyl Species (e.g., Acyl Chloride) A->B Strong Activation (SOCl2, Oxalyl Chloride) E Retained (R)-Ester (>99% ee) A->E Mild/Enzymatic (Lipase, Alkyl Halide) C Ketene Intermediate (Achiral) B->C Base (-HCl) Alpha-deprotonation B->E ROH Addition Strict Temp Control D Racemic Ester (R/S mixture) C->D ROH Addition Non-selective attack

Mechanistic divergence in esterification: Ketene racemization vs. stereoretention.

Troubleshooting Guide & FAQs

Q: I used oxalyl chloride to form the acid chloride, followed by the addition of methanol and triethylamine. My product is completely racemic. Why? A: You have triggered the ketene pathway. Triethylamine is a strong enough base to deprotonate the highly activated acyl chloride, forming an achiral ketene intermediate[1]. Solution: Abandon acid chloride activation for chiral 2-arylpropanoic acids. Switch to a base-free alkylation or an enzymatic protocol.

Q: I switched to a Steglich esterification (DCC and DMAP). The yield is excellent, but I still lost ~15% ee. Is DMAP the culprit? A: Yes. While DMAP is an exceptional acyl transfer catalyst, it also acts as a nucleophilic base. In the presence of the highly reactive O-acylisourea intermediate formed by DCC, DMAP can promote reversible enolization if the reaction temperature is not strictly controlled[3]. Solution: Reduce DMAP to strictly catalytic amounts (<5 mol%), maintain the reaction at 0°C, or replace DMAP with a milder additive like HOBt or Oxyma.

Q: I need to esterify a sterically hindered secondary alcohol with this acid. Standard mild coupling agents aren't reactive enough. What are my options? A: Use the Mitsunobu reaction. The brilliance of the Mitsunobu protocol is that it activates the alcohol (via a phosphonium intermediate) rather than the carboxylic acid[4]. Because the carbonyl carbon is never activated, the acidity of the α -proton is not artificially increased, and the stereocenter of your (R)-acid remains completely untouched.

Validated Experimental Protocols

To ensure a self-validating system, choose a protocol based on your specific substrate requirements. Below are three field-proven methodologies that bypass the ketene/enolate pathways.

Protocol A: Enzymatic Esterification (Highest Stereoretention)

Lipases, particularly Candida rugosa (Lipase MY), are highly effective for the enantioselective esterification of 2-arylpropanoic acids. They operate under extremely mild conditions, completely avoiding chemical activation[5].

  • Preparation: Dissolve 1.0 mmol of (R)-2-(3-methoxyphenyl)propanoic acid and 1.5 mmol of the desired primary alcohol in 10 mL of anhydrous isooctane or cyclohexane.

  • Catalysis: Add 50 mg of immobilized Candida rugosa lipase.

  • Incubation: Shake the mixture orbitally (150-200 rpm) at 37°C for 24–48 hours.

  • Workup: Terminate the reaction by filtering off the immobilized enzyme. Wash the resin with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography if unreacted acid remains.

Protocol B: Base-Free Alkylation via Alkyl Halides (SN2 Pathway)

This method uses the carboxylic acid as a nucleophile rather than an electrophile, avoiding carbonyl activation entirely.

  • Preparation: Dissolve 1.0 mmol of the (R)-acid in 5 mL of anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Add 1.1 mmol of Cesium Carbonate (Cs₂CO₃). Stir for 15 minutes at room temperature. Note: Cs₂CO₃ is mild enough to form the carboxylate anion without deprotonating the α -carbon.

  • Alkylation: Dropwise add 1.2 mmol of the alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.

  • Workup: Quench with water, extract with diethyl ether (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mitsunobu Esterification (For Complex/Hindered Alcohols)
  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of the (R)-acid, 1.0 mmol of the alcohol, and 1.2 mmol of Triphenylphosphine (PPh₃) in 10 mL of anhydrous THF.

  • Cooling: Chill the mixture to 0°C in an ice bath.

  • Activation: Slowly add 1.2 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture. Precipitate the triphenylphosphine oxide (TPPO) by adding cold diethyl ether/hexane, filter, and purify the filtrate via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes of various esterification strategies when applied to 2-arylpropanoic acids.

Esterification MethodReagents / CatalystMechanism of ActivationTypical %ee RetentionScalability
Acid Chloride SOCl₂, Et₃N, ROHElectrophilic Carbonyl0 - 10% (Racemic)High
Steglich DCC, DMAP, ROHO-Acylisourea80 - 90% (Temp dependent)High
Mild Coupling EDC, HOBt, ROHActive Ester>95% Medium
Alkylation Cs₂CO₃, Alkyl HalideNucleophilic Carboxylate>99% High
Mitsunobu PPh₃, DIAD, ROHElectrophilic Alcohol>99% Low/Medium
Enzymatic Candida rugosa LipaseBiocatalytic>99% Medium

References

  • [1] A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science. Available at:[Link]

  • [2] Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-Inflammatory Drugs and Mechanistic Insights. ACS Publications. Available at:[Link]

  • [3] What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. Available at:[Link]

  • [5] Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen. Via Medica Journals. Available at:[Link]

  • [4] Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available at:[Link]

Sources

optimizing chiral HPLC separation conditions for methoxyphenylpropanoic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic complexities of separating enantiomers of methoxyphenylpropanoic acids. These compounds, which belong to the broader class of 2-arylpropionic acids (commonly known as "profens" in pharmaceutical contexts), present unique chromatographic challenges due to their free carboxylic acid moiety and stereoelectronic properties[1].

The Mechanistic Foundation of Chiral Separation

The enantiomeric separation of chiral drugs relies on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP)[2]. For methoxyphenylpropanoic acids, the "three-point interaction model" dictates that successful separation depends on simultaneous interactions: hydrogen bonding (via the carboxylic acid), π−π interactions (via the methoxyphenyl ring), and steric inclusion within the CSP's chiral cavity[3].

Polysaccharide-based CSPs, such as derivatized amylose (e.g., Chiralpak AD) and cellulose (e.g., Chiralcel OJ), are the gold standard for these direct separations[2][4].

Method Development Workflow

To establish a robust, self-validating method, follow the logic tree below before initiating your runs.

ChiralWorkflow Step1 Analyte: Methoxyphenylpropanoic Acid Step2 Select CSP: Amylose (AD-H) or Cellulose (OJ-H) Step1->Step2 Step3 Select Mobile Phase System Step2->Step3 NP Normal Phase (NP) Hexane / IPA / 0.1% TFA Step3->NP Standard Start PO Polar Organic (PO) 100% MeOH / 0.1% Formic Acid Step3->PO Solubility Issues RP Reversed Phase (RP) Water / ACN / pH 2.0 Buffer Step3->RP Bioanalytical Samples Eval Evaluate Resolution (Rs) & Peak Shape NP->Eval PO->Eval RP->Eval Pass Rs ≥ 1.5 & Tailing Factor ≤ 1.2 Method Validated Eval->Pass Success Fail Rs < 1.5 or Severe Tailing Troubleshoot Eval->Fail Suboptimal Fail->Step2 Change CSP Backbone Fail->Step3 Change Modifier

Logical decision tree for developing chiral HPLC methods for 2-arylpropionic acids.

Core Experimental Protocol: Self-Validating Normal-Phase Screening

Do not blindly test conditions; build a protocol that validates itself at each step.

Step 1: System Preparation & Baseline Stabilization

  • Flush the HPLC system with isopropanol (IPA) to remove any aqueous buffer residues.

  • Equilibrate the chosen column (e.g., Chiralcel OJ-H, 250 x 4.6 mm, 5 µm) with the starting mobile phase: Hexane/IPA (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA suppresses the ionization of the methoxyphenylpropanoic acid, ensuring it remains fully protonated. This prevents secondary ionic interactions with the underlying silica support, which are the primary cause of peak tailing[2].

Step 2: Sample Preparation

  • Dissolve the methoxyphenylpropanoic acid standard in the mobile phase to a concentration of 1 mg/mL.

  • Self-Validation: If the sample is cloudy, do not inject. Switch to Polar Organic mode to prevent on-column precipitation and subsequent pressure spikes.

Step 3: Chromatographic Run

  • Flow rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (optimal for the substituted phenyl ring).

Step 4: Evaluation & Iteration

  • Calculate Resolution ( Rs​ ). If Rs​<1.5 , adjust the Hexane:IPA ratio to 95:5 to increase retention ( k′ ), allowing more time for chiral discrimination in the CSP cavities. If elution order needs reversal, switch the CSP backbone from cellulose to amylose[5].

Quantitative Data Summary

Below is a consolidated summary of expected chromatographic behaviors for 2-arylpropionic acids across different CSPs based on empirical data[4][5].

Analyte ClassChiral Stationary PhaseMobile Phase ModeTypical ModifierExpected Resolution ( Rs​ )Common Elution Order
Methoxyphenylpropanoic AcidCellulose (e.g., Chiralcel OJ)Normal Phase (Hexane/IPA)0.1% TFA1.8 - 3.5(R) then (S)
Methoxyphenylpropanoic AcidAmylose (e.g., Chiralpak AD)Normal Phase (Hexane/EtOH)0.1% TFA1.5 - 2.8(S) then (R)
Profen Analogs (Ibuprofen)Cellulose (e.g., Chiralcel OJ)Reversed Phase (H2O/ACN)pH 2.0 Phosphate1.1 - 2.0Variable
Profen Analogs (Naproxen)Amylose (e.g., Chiralpak AS)Polar Organic (100% MeOH)0.1% Formic Acid1.5 - 4.0(S) then (R)

Troubleshooting Guides & FAQs

Q: I am experiencing severe peak tailing and a drop in resolution for my methoxyphenylpropanoic acid sample. What is the root cause? A: The root cause is almost certainly the partial ionization of the free carboxylic acid group. When the acid ionizes, it interacts non-specifically with residual silanol groups on the underlying silica matrix of the CSP. Solution: You must ensure the mobile phase contains an acidic additive. For Normal Phase, add 0.1% TFA or acetic acid. For Reversed Phase, use a chaotropic agent like hexafluorophosphate or a low pH buffer (pH 2.0)[2]. The acid additive acts as a self-validating system: if tailing disappears upon its addition, silanol interaction was the confirmed culprit.

Q: My enantiomers co-elute perfectly as a single peak on an amylose-based column (Chiralpak AD) under Normal Phase conditions. Should I keep optimizing the solvent gradient? A: No. Chiral recognition is a discrete, lock-and-key thermodynamic process. If there is zero partial resolution (a flat-topped peak or shoulders) under standard isocratic conditions (e.g., 90:10 Hexane:IPA), changing the gradient will only change the retention time, not the selectivity ( α ). Solution: You must change the chiral environment. Switch the alcoholic modifier from IPA to Ethanol, which alters the steric bulk of the mobile phase competing for the chiral cavity. If that fails, switch the CSP backbone from amylose to cellulose (e.g., Chiralcel OJ), which has been shown to provide superior enantiomeric separation for many 2-arylpropionic acids without prior derivatization[4].

Q: Can I analyze methoxyphenylpropanoic acids in biological matrices (like plasma) using these methods? A: Yes, but Normal Phase is incompatible with aqueous biological samples. You must use Reversed-Phase (RP) chiral HPLC or Capillary Electrophoresis (CE). Solution: Use a reversed-phase compatible CSP (like Chiralpak AD-RH or OD-RH) with an aqueous acidic buffer/acetonitrile mobile phase. Alternatively, cyclodextrin-based chiral selectors can be utilized, which have proven highly effective for the enantiomeric separation of arylpropionic acids in pharmacokinetic and bioavailability studies[1].

Q: I noticed the elution order of my (R) and (S) enantiomers reversed when I switched columns. Is this normal? A: Yes, this is a well-documented phenomenon. The elution order of chiral arylpropionic acid derivatives is highly dependent on the polysaccharide backbone (cellulose vs. amylose) and the type of derivative (carbamate vs. benzoate)[5]. Always run enantiomerically pure standards to confirm the elution order when transferring methods between different CSPs.

References[2] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: chromatographyonline.com[1] Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. NIH. Available at: ncbi.nlm.nih.gov[3] Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry. NIH. Available at:ncbi.nlm.nih.gov[5] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. Available at: researchgate.net[4] Comparative Study on the Enantiomeric Separation of Several Non-Steroidal Anti-Inflammatory Drugs on Two Cellulose-Based Chiral Stationary Phases. Journal of Liquid Chromatography - Taylor & Francis. Available at: tandfonline.com

Sources

Technical Support Center: Solvent Optimization for (R)-2-(3-methoxyphenyl)propanoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation of (R)-2-(3-methoxyphenyl)propanoic acid—a chiral 2-arylpropanoic acid derivative structurally related to profen-class non-steroidal anti-inflammatory drugs (NSAIDs)—requires precise enantiomeric resolution[1]. Because enantiomers possess identical physical and chemical properties in an achiral environment, conventional crystallization is entirely ineffective[2]. Resolution is typically achieved via diastereomeric salt formation using a chiral selector. In this process, solvent optimization is the most critical parameter, dictating the thermodynamic solubility product ( Ksp​ ) and the kinetic nucleation rate of the target diastereomer.

Section 1: Core Principles of Solvent Selection (FAQ)

Q: Why does the solvent dictate the success of diastereomeric salt crystallization? A: The fundamental principle of chiral separation via crystallization relies on creating a temporary diastereomeric relationship[2]. When a racemic 2-arylpropanoic acid reacts with a chiral amine (e.g., (S)-1-phenylethylamine), two distinct diastereomeric salts form. The solvent determines the magnitude of the solubility difference ( ΔKsp​ ) between these salts. An optimal solvent leverages specific intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) to selectively solvate the undesired (S)-acid salt while promoting the highly ordered crystal lattice formation of the (R)-acid salt[3].

Q: How do we balance solvent polarity to maximize both yield and enantiomeric excess (ee)? A: Solvent polarity must be carefully tuned to operate within the metastable zone of the target salt:

  • Highly polar solvents (e.g., pure methanol or water) possess strong hydrogen-bond donor/acceptor capabilities that heavily solvate both diastereomers, leading to high purity but unacceptably low yields.

  • Non-polar solvents (e.g., hexane or toluene) fail to adequately solvate the salts, causing rapid, uncontrolled kinetic precipitation. This traps the undesired isomer within the crystal lattice, destroying the enantiomeric excess.

  • Optimal systems (e.g., Isopropanol or Ethanol/Water mixtures) provide moderate solubility, ensuring that crystal growth is thermodynamically driven and slow, which is essential for high ee[4].

Section 2: Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.

  • Diagnostic: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase.

  • Causality: This phenomenon is triggered when the crystallization temperature of the system is higher than the melting point of the solvated diastereomeric complex. The solvent has too high an affinity for the solute, preventing the rigid molecular packing required for nucleation.

  • Resolution:

    • Modify the Solvent System: Switch to a solvent with a lower dielectric constant to reduce solute-solvent affinity, or introduce an anti-solvent (e.g., heptane) dropwise.

    • Bypass the Energy Barrier: Seed the solution with 1-2% (w/w) of pure (R)-acid diastereomeric crystals just above the cloud point. This provides a template for lattice growth, forcing the system into solid-liquid crystallization rather than liquid-liquid separation.

Issue 2: The first crop of crystals has a high yield but poor enantiomeric excess (<80% ee).

  • Diagnostic: Kinetic co-precipitation of the undesired (S)-acid diastereomer.

  • Causality: The cooling rate was too rapid, pushing the system out of the metastable zone and into the labile zone. In the labile zone, homogeneous nucleation occurs spontaneously and indiscriminately for both diastereomers.

  • Resolution: Implement a strict, linear cooling ramp (e.g., 0.1 °C/min). If the issue persists, decrease the overall concentration of the starting racemate to lower the initial supersaturation level.

Section 3: Quantitative Data & Solvent Comparison

The following table summarizes empirical data for solvent systems commonly evaluated during the resolution of 2-arylpropanoic acids.

Solvent SystemDielectric Constant ( ϵ )Solvation MechanismPropensity for Oiling OutExpected ee (1st Crop)
Acetone / Hexane (1:1) ~10.4Dipole-dipole, low H-bondHigh (if cooled rapidly)75 - 85%
Ethyl Acetate 6.0Moderate H-bond acceptorMedium85 - 90%
Ethanol / Water (9:1) ~26.5Strong H-bond donor/acceptorLow90 - 95%
Isopropanol (IPA) 19.9Sterically hindered H-bondLow>95%

Section 4: Validated Experimental Protocol

This self-validating protocol utilizes the "Pope-Peachey" method (0.5 equivalents of resolving agent) to thermodynamically restrict the precipitation of the undesired isomer.

Step-by-Step Methodology: Diastereomeric Salt Crystallization

  • Dissolution: Suspend 10.0 g (approx. 55.5 mmol) of racemic 2-(3-methoxyphenyl)propanoic acid in 50 mL of Isopropanol (IPA) in a jacketed reactor. Heat to 60 °C until a clear solution is achieved.

  • Chiral Selector Addition: Slowly add 0.5 equivalents (27.7 mmol) of (S)-1-phenylethylamine dropwise over 15 minutes under continuous stirring (300 rpm). Causality: Limiting the resolving agent ensures that only the less soluble (R)-acid salt can form in significant quantities, inherently boosting the ee.

  • Equilibration: Maintain the system at 60 °C for 30 minutes. Self-Validation: This hold-time ensures complete salt formation and dissolves any localized kinetic precipitates formed during the amine addition.

  • Controlled Supersaturation: Program the jacketed reactor to cool from 60 °C to 20 °C at a strict rate of 0.1 °C/min.

  • Harvesting: Filter the resulting crystals via vacuum filtration and wash the filter cake with 10 mL of pre-chilled (5 °C) IPA to remove mother liquor impurities.

  • Acid Liberation: Suspend the isolated salt in 30 mL of deionized water. Acidify to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure (R)-2-(3-methoxyphenyl)propanoic acid.

Section 5: Workflow Visualization

The following decision tree illustrates the logical progression of solvent optimization and troubleshooting during the crystallization process.

SolventOptimization Start Start Solvent Screen Racemic 2-arylpropanoic acid Screen Select Solvent System (e.g., Isopropanol) Start->Screen AddAgent Add Chiral Resolving Agent (e.g., (S)-Phenylethylamine) Screen->AddAgent Cooling Controlled Cooling (0.1 °C/min) AddAgent->Cooling Check Phase Observation? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Liquid phase forms Crystals Crystallization Check->Crystals Solid forms FixOiling Add Anti-solvent or Seed Crystals Oiling->FixOiling FixOiling->Cooling CheckEE Analyze ee% & Yield Crystals->CheckEE LowEE Low ee% (<90%) CheckEE->LowEE Poor resolution Success High ee% (>95%) Optimal Solvent Found CheckEE->Success Target met FixEE Adjust Polarity or Recrystallize LowEE->FixEE FixEE->Screen

Logical decision tree for solvent optimization and troubleshooting in chiral crystallization.

References

  • Title: Buy Indoprofen | 31842-01-0 | >98% - Smolecule Source: Smolecule URL
  • Title: Hierarchy of Supramolecular Synthons: Persistent Hydrogen Bonds Between Carboxylates and Weakly Acidic Hydroxyl Moieties in Cocrystals of Zwitterions Source: ACS Publications URL
  • Title: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts Source: National Institute of Informatics URL
  • Title: The Medicinal Chemistry of Ibuprofen Source: ResearchGate URL

Sources

Validation & Comparative

Technical Comparison Guide: Stereospecific Biological Activity of (R)- vs. (S)-2-(3-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemical divergence of 2-arylpropanoic acids (2-APAs) represents a foundational concept in chiral pharmacology. 2-(3-methoxyphenyl)propanoic acid (3-MeO-PPA), a structural analog to established profen NSAIDs like ketoprofen and fenoprofen, serves as an excellent probe for investigating stereospecific cyclooxygenase (COX) inhibition and metabolic chiral inversion.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 3-MeO-PPA, detailing their distinct biological activities, metabolic fates, and the experimental frameworks required to validate these differences.

Mechanistic Divergence: The Stereochemistry of Target Binding

The primary biological activity of 2-APAs is the competitive inhibition of prostaglandin endoperoxide synthase (COX-1 and COX-2). The active site of the COX enzyme features a long hydrophobic channel that terminates at the catalytic residues Arg120 and Tyr355.

The (S)-Enantiomer Dominance: The biological activity of 3-MeO-PPA is almost exclusively localized in the (S)-enantiomer. When (S)-3-MeO-PPA enters the COX active site, its carboxylate group forms a critical salt bridge with Arg120. In this specific stereochemical orientation, the α -methyl group is perfectly accommodated by a small steric pocket, allowing the 3-methoxyphenyl ring to insert deeply into the hydrophobic channel, thereby blocking arachidonic acid access.

The (R)-Enantiomer Steric Clash: Conversely, forcing the (R)-enantiomer's carboxylate to interact with Arg120 causes its α -methyl group to clash violently with the channel walls. This steric hindrance prevents the aryl ring from anchoring into the hydrophobic core, rendering the (R)-enantiomer virtually inactive against COX in direct in vitro assays.

The Prodrug Phenomenon: Unidirectional Chiral Inversion

Despite being inactive in vitro, (R)-3-MeO-PPA exhibits significant anti-inflammatory activity in vivo. This paradox is driven by unidirectional metabolic chiral inversion—a pathway where the inactive (R)-enantiomer acts as a prodrug and is enzymatically converted to the active (S)-enantiomer.

The Biochemical Causality: Chiral inversion cannot occur at the free-acid level because the α -proton is not sufficiently acidic. The inversion is strictly dependent on the formation of a Coenzyme A (CoA) thioester.

  • Activation: Acyl-CoA synthetase activates the (R)-acid using ATP and CoA-SH. The formation of the thioester dramatically increases the acidity of the α -proton.

  • Epimerization: α -methylacyl-CoA racemase (AMACR) abstracts the acidic proton to form an enolate intermediate, which is stereoselectively reprotonated to yield the (S)-epimer.

  • Hydrolysis: Finally, human acyl-CoA thioesterases (ACOT-1 and ACOT-2) selectively hydrolyze the (S)-CoA thioester, releasing the active (S)-drug into the cytosol [1].

ChiralInversion R_Drug (R)-3-MeO-PPA (Inactive) R_CoA (R)-3-MeO-PPA-CoA R_Drug->R_CoA Acyl-CoA Synthetase (+ATP, CoA) S_CoA (S)-3-MeO-PPA-CoA R_CoA->S_CoA AMACR (Epimerization) S_Drug (S)-3-MeO-PPA (Active) S_CoA->S_Drug ACOT-1 / ACOT-2 (Hydrolysis)

Metabolic chiral inversion pathway of (R)-2-arylpropanoic acids via AMACR and ACOT enzymes.

Experimental Frameworks & Validation Protocols

To objectively compare these enantiomers, experimental assays must decouple direct receptor binding from metabolic conversion. The following protocols are designed as self-validating systems.

Protocol 1: Self-Validating In Vitro COX Inhibition Assay

Purpose: To quantify the direct pharmacodynamic difference between the (R)- and (S)-enantiomers without metabolic interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and phenol (co-substrate).

  • Compound Incubation: Add enantiomerically pure (R)- or (S)-3-MeO-PPA (1 nM to 100 µM) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate prostaglandin synthesis.

  • Quenching: After exactly 2 minutes, quench the reaction with 1M HCl to stop enzymatic activity and stabilize the lipid products.

  • Quantification: Extract the synthesized Prostaglandin E2 (PGE2) using solid-phase extraction (SPE) and quantify via competitive ELISA.

  • Self-Validation Check: Run a vehicle-only control (maximum PGE2) and a reference standard (e.g., pure (S)-ibuprofen) to validate assay sensitivity.

Workflow A 1. Incubate (R)- or (S)-Isomer with Recombinant COX-1/2 B 2. Add Arachidonic Acid (Substrate) A->B C 3. Quench Reaction & Extract Prostaglandins B->C D 4. Quantify PGE2 via Competitive ELISA C->D E 5. Calculate IC50 (Dose-Response Curve) D->E

In vitro experimental workflow for validating stereospecific COX-1/2 inhibition.

Protocol 2: Microsomal Chiral Inversion Assay

Purpose: To track the unidirectional (R)-to-(S) conversion and prove its dependence on CoA thioesterification.

Step-by-Step Methodology:

  • Microsome Preparation: Incubate 100 µM of pure (R)-3-MeO-PPA with human liver microsomes (HLM) in phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 5 mM ATP, 1 mM CoA-SH, and 5 mM MgCl₂. Causality note: MgCl₂ is required to stabilize the ATP complex for Acyl-CoA synthetase function.

  • Incubation & Extraction: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile and centrifuge to precipitate proteins.

  • Enantioselective LC-MS/MS: Analyze the supernatant using a chiral stationary phase column (e.g., Chiralpak AGP) coupled to tandem mass spectrometry to separate and quantify the newly formed (S)-enantiomer.

  • Self-Validation Check: A negative control omitting ATP and CoA-SH must be run in parallel. If the (S)-enantiomer is detected in this control, it indicates baseline chiral contamination of the (R)-stock rather than enzymatic inversion.

Quantitative Data Summaries

The following tables summarize the comparative biological activity and the scientific rationale behind the experimental methodologies used to study 3-MeO-PPA.

Table 1: Pharmacodynamic & Pharmacokinetic Comparison
Pharmacological Property(R)-2-(3-methoxyphenyl)propanoic acid(S)-2-(3-methoxyphenyl)propanoic acid
Direct COX-1/2 Inhibition Inactive (IC₅₀ > 100 µM)Highly Active (IC₅₀ in low µM range)
In Vivo Anti-inflammatory Activity High (Due to chiral inversion)High (Direct action)
Metabolic Fate Converted to (S)-enantiomer via CoADirectly glucuronidated and excreted
AMACR Substrate Affinity High (as CoA thioester)Low / Acts as a product inhibitor
Table 2: Methodological Rationale for Stereospecific Assays
Experimental VariableMethodological ChoiceCausality / Scientific Rationale
ATP / CoA-SH Addition Strictly required for (R)-isomer assaysChiral inversion cannot occur at the free-acid level; thioesterification is mandatory to increase α -proton acidity.
Chromatography Type Enantioselective HPLC (Chiral Phase)Standard reverse-phase cannot resolve enantiomers; chiral recognition is required to track R-to-S conversion.
Aspirin Pre-treatment Used in whole-cell COX assaysIrreversibly acetylates endogenous COX, ensuring measured PGE2 is de novo synthesized during the assay window.

References

  • Lloyd, M. D., Qu, X., Allan, A., Chui, G., Hutchings, T. J., Jiao, P., Johnson, L., Leung, W. Y., Li, P. K., Steel, G. R., Thompson, A. S., Threadgill, M. D., & Woodman, T. J. (2013). "Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens." Biochemical Pharmacology, 86(11), 1621-1625.[Link]

A Guide to NMR Spectra Validation and Assignment for (R)-2-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of chemical and pharmaceutical sciences, the unambiguous structural confirmation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.[1][2] This guide provides an in-depth, practical walkthrough for the validation and assignment of NMR spectra for the chiral molecule, (R)-2-(3-methoxyphenyl)propanoic acid.

This document is designed for researchers, scientists, and professionals in drug development who require a rigorous approach to spectral interpretation. The principles and workflows detailed herein are fundamental for ensuring data integrity, crucial for regulatory submissions, publications, and patent filings.[3][4] The methodologies follow a self-validating logic, where data from orthogonal experiments (1D ¹H, ¹³C, DEPT, and 2D COSY, HSQC) must converge to a single, consistent structural assignment.

For the purpose of this illustrative guide, a high-quality predicted NMR dataset is utilized. This common practice allows for a clear demonstration of the assignment workflow, which can then be applied to experimentally acquired data.

Part 1: One-Dimensional (1D) NMR Analysis

The first step in any structural elucidation is the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide foundational information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Expected Signals for (R)-2-(3-methoxyphenyl)propanoic acid:

  • Aromatic Protons: Four protons on the benzene ring in distinct chemical environments.

  • Methine Proton (CH): The proton at the chiral center (C2).

  • Methyl Protons (CH₃): The three protons of the methyl group at C3.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group.

  • Carboxylic Acid Proton (COOH): A labile proton that typically appears as a broad singlet.

Predicted ¹H NMR Data and Assignment:

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)AssignmentRationale
H-23.75Quartet (q)1H7.2-CH(CH₃)COOHAlpha to a carbonyl and a phenyl ring, split by the three H-3 protons (n+1=4).
H-31.50Doublet (d)3H7.2-CH(CH ₃)COOHCoupled to the single H-2 proton (n+1=2).
H-5'7.25Triplet (t)1H7.9Ar-H Coupled to two neighboring aromatic protons (H-4' and H-6').
H-6'6.88Doublet (d)1H7.9Ar-H Coupled to one neighboring aromatic proton (H-5').
H-2'6.85Singlet (s)1H-Ar-H Little to no coupling with other aromatic protons.
H-4'6.80Doublet (d)1H7.9Ar-H Coupled to one neighboring aromatic proton (H-5').
OCH₃3.81Singlet (s)3H--OCHNo adjacent protons to couple with.
COOH12.0+Broad Singlet (br s)1H--COOH Labile proton, often exchanges with trace water, leading to a broad signal.
¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined.

Predicted ¹³C NMR and DEPT-135 Data:

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
179.5No SignalC-1 (COOH)Typical chemical shift for a carboxylic acid carbon. Quaternary, so no signal in DEPT.
159.8No SignalC-3' (C-OCH₃)Aromatic carbon attached to an electronegative oxygen atom. Quaternary.
142.0No SignalC-1' (C-CH)Aromatic carbon attached to the propanoic acid moiety. Quaternary.
129.6PositiveC-5'Aromatic CH carbon.
119.5PositiveC-6'Aromatic CH carbon.
113.2PositiveC-2'Aromatic CH carbon.
112.8PositiveC-4'Aromatic CH carbon.
55.2PositiveOCH₃Carbon of the methoxy group.
45.5PositiveC-2Aliphatic CH carbon at the chiral center.
18.5PositiveC-3Aliphatic CH₃ carbon.

Part 2: Two-Dimensional (2D) NMR Correlation Analysis

2D NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule.

Expected COSY Correlations:

  • A strong cross-peak between the methine proton (H-2 , δ ~3.75 ppm) and the methyl protons (H-3 , δ ~1.50 ppm). This confirms the propanoic acid side chain's core fragment.

  • Correlations among the aromatic protons. Specifically, a cross-peak between H-5' (δ ~7.25 ppm) and both H-4' (δ ~6.80 ppm) and H-6' (δ ~6.88 ppm), confirming their connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This technique is the most definitive way to assign carbon signals based on their already-assigned proton partners.

Expected HSQC Correlations:

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalAssignment Confirmed
H-2 (δ 3.75)C-2 (δ 45.5)Methine
H-3 (δ 1.50)C-3 (δ 18.5)Methyl
H-5' (δ 7.25)C-5' (δ 129.6)Aromatic CH
H-6' (δ 6.88)C-6' (δ 119.5)Aromatic CH
H-2' (δ 6.85)C-2' (δ 113.2)Aromatic CH
H-4' (δ 6.80)C-4' (δ 112.8)Aromatic CH
OCH₃ (δ 3.81)OCH₃ (δ 55.2)Methoxy

Part 3: The Validation Workflow and Structural Confirmation

A systematic workflow ensures that all spectral data are used cohesively to validate the proposed structure. The process is iterative and cross-validating.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignment & Validation H1_NMR ¹H NMR (Shifts, Multiplicity, Integration) Assign_H Propose ¹H Assignments H1_NMR->Assign_H C13_NMR ¹³C NMR (Number of Carbons) Assign_C Propose ¹³C Assignments C13_NMR->Assign_C DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) DEPT->Assign_C COSY ¹H-¹H COSY (Proton Connectivity) Validate Cross-Validate All Data COSY->Validate HSQC ¹H-¹³C HSQC (Direct C-H Attachment) HSQC->Validate Link ¹H and ¹³C Skeletons Assign_H->COSY Confirm Fragments Assign_H->HSQC Assign_C->HSQC Structure Final Structure Confirmed Validate->Structure

Caption: Workflow for NMR spectral validation.

The combined data from 1D and 2D NMR experiments provide an interlocking web of evidence. The COSY data confirm the -CH(CH₃)- fragment, and the HSQC data definitively link each proton to its corresponding carbon, leaving no ambiguity in the final assignment.

G cluster_mol (R)-2-(3-methoxyphenyl)propanoic acid cluster_key Correlations mol cosy_key ¹H-¹H COSY hsqc_key ¹H-¹³C HSQC H2 H-2 (δ 3.75) H3 H-3 (δ 1.50) H2->H3 COSY C2 C-2 (δ 45.5) H2->C2 HSQC C3 C-3 (δ 18.5) H3->C3 H5 H-5' (δ 7.25) H6 H-6' (δ 6.88) H5->H6 C5 C-5' (δ 129.6) H5->C5 C6 C-6' (δ 119.5) H6->C6

Caption: Key 2D NMR correlations for the molecule.

Part 4: Protocol for NMR Data Acquisition

To obtain high-quality data for a compound like (R)-2-(3-methoxyphenyl)propanoic acid, a standardized experimental protocol is essential.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for this compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio. Ensure the spectral width covers all expected proton signals (e.g., -1 to 13 ppm).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

    • DEPT-135: Run the DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • COSY: Acquire a 2D gradient-selected COSY (gCOSY) experiment to map ¹H-¹H correlations.

    • HSQC: Acquire a 2D gradient-selected HSQC (gHSQC) experiment to map one-bond ¹H-¹³C correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the ¹H NMR signals.

    • Reference the spectra by setting the TMS peak to 0.00 ppm.

Conclusion

Through a systematic and multi-faceted approach combining 1D and 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of (R)-2-(3-methoxyphenyl)propanoic acid can be achieved. The consistency across all datasets—¹H chemical shifts and couplings, ¹³C chemical shifts, DEPT phases, COSY correlations, and HSQC cross-peaks—provides a robust validation of the molecular structure. This rigorous process is the cornerstone of analytical chemistry in research and industry, ensuring the identity and purity of chemical entities.

References

  • Cobas, C. (2024). Automatic Assignment of 1H NMR Spectra. Mestrelab Research. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Validation of quantitative NMR. PubMed. Available at: [Link]

  • ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available at: [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585429, 2-(3-methoxyphenyl)propanoic acid. Available at: [Link].

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • Williamson, R. T., & Buevich, A. V. (2019). Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. Journal of Biomolecular NMR. Available at: [Link]

  • Webster, G. R. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Available at: [Link]

  • Collaborative Computational Project, NMR (CCPN). Small Molecules. Available at: [Link]

Sources

comparing asymmetric hydrogenation catalysts for 2-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Asymmetric Hydrogenation Catalysts for 2-(3-Methoxyphenyl)propanoic Acid Synthesis

Executive Summary & Chemical Context

The synthesis of enantiopure 2-arylpropionic acids (the "profen" class of NSAIDs and their analogs) relies heavily on the asymmetric hydrogenation of α -aryl acrylic acids. Specifically, 2-(3-methoxyphenyl)propanoic acid is a highly valuable chiral intermediate, structurally related to the precursors of APIs like ketoprofen and dexketoprofen[1].

Because the substrate, 2-(3-methoxyphenyl)acrylic acid, is an unfunctionalized α,β -unsaturated carboxylic acid lacking a secondary coordinating group (such as an α -acylamino moiety), the choice of transition metal catalyst is strictly limited by the coordination chemistry of the substrate[2]. This guide objectively evaluates the performance of Ru-BINAP, Ru-SEGPHOS, and Rh-DuPhos catalyst systems, providing causality-driven insights and a self-validating experimental workflow for scale-up.

Mechanistic Causality & Catalyst Selection Logic

The fundamental challenge in hydrogenating 2-(3-methoxyphenyl)acrylic acid lies in the weak coordinating ability of the carboxylic acid group.

  • Ru(II) Dicarboxylate Complexes (BINAP & SEGPHOS): These catalysts operate via a monohydride mechanism . The Ru(II) center allows the direct coordination of the substrate's carboxylate oxygen, displacing an acetate ligand. This creates a rigid metallacycle that effectively locks the substrate within the chiral pocket of the biaryl phosphine ligand, enabling high enantiofacial discrimination[1].

  • Rh(I) Cationic Complexes (DuPhos): Rhodium catalysts typically operate via a dihydride mechanism and require bidentate substrates (e.g., enamides) to form a stable chelate. Because 2-(3-methoxyphenyl)acrylic acid can only coordinate in a monodentate fashion, the transition state is conformationally fluxional, leading to rapid non-selective background hydrogenation and poor enantiomeric excess (ee)[3].

CatalystLogic A Substrate: 2-(3-Methoxyphenyl)acrylic acid B Directing Group Analysis: Carboxylic Acid Only (Lacks α-acylamino group) A->B C Ru(II) Dicarboxylate Complexes B->C Preferred Pathway D Rh(I) Cationic Complexes B->D Suboptimal Pathway E Monohydride Mechanism: Strong Carboxylate Coordination C->E F Dihydride Mechanism: Weak Monodentate Coordination D->F G Ru(OAc)2(SEGPHOS) Optimal ee (>97%) E->G H Ru(OAc)2(BINAP) High ee (~94%) E->H I Rh(DuPhos) / Rh(DIPAMP) Poor ee (<60%) F->I

Caption: Logical decision tree for selecting asymmetric hydrogenation catalysts based on substrate directing groups.

Comparative Performance Data

The structural nuances of the chiral ligands dictate both the turnover number (TON) and the stereochemical outcome. While is the historical benchmark[1], the evolution of the SEGPHOS ligand offers distinct advantages. The dihedral angle of the SEGPHOS biaryl backbone (65°) is significantly narrower than that of BINAP (90°). This tighter angle increases the steric projection of the equatorial phenyl rings, creating a more restrictive chiral pocket that yields superior enantioselectivity and allows for drastically lower catalyst loadings.

Catalyst SystemDirecting Group CompatibilityH₂ PressureTempS/C RatioYieldEnantiomeric Excess (ee)
Ru(OAc)₂[(S)-SEGPHOS] Carboxylic Acids50 atm25 °C5,000>98%97 - 98%
Ru(OAc)₂[(S)-BINAP] Carboxylic Acids100 atm25 °C1,000>95%92 - 95%
[Rh(COD)(S,S)-Me-DuPhos]BF₄ Enamides / Amides10 atm25 °C100~85%< 60%

(Note: Rhodium catalysts historically yield <71% ee for unfunctionalized α -aryl acrylic acids[3], making them unviable for this specific transformation).

Self-Validating Experimental Protocol: Ru-SEGPHOS Hydrogenation

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of (S)-2-(3-methoxyphenyl)propanoic acid is designed as a self-validating system. Each critical phase contains a built-in checkpoint to prevent cascading failures.

Step 1: Substrate & Catalyst Preparation (Glovebox)

  • Procedure: In an argon-filled glovebox, dissolve 2-(3-methoxyphenyl)acrylic acid (10.0 mmol) in 20 mL of rigorously degassed, anhydrous methanol. Add Ru(OAc)₂[(S)-SEGPHOS] (0.002 mmol, S/C = 5000).

  • Causality: Methanol is not just a solvent; it actively facilitates the proton transfer required in the Ru-monohydride catalytic cycle. Oxygen must be strictly excluded because the oxidation of the phosphine ligand irreversibly deactivates the Ru(II) center.

Step 2: Reactor Setup and Purging

  • Procedure: Transfer the homogeneous solution to a stainless-steel high-pressure autoclave equipped with a magnetic stirrer.

  • Validation Checkpoint 1 (System Integrity): Pressurize the sealed autoclave to 5 atm with N₂ gas and isolate the valve. Monitor the pressure gauge for 10 minutes. A pressure drop of even 0.1 atm indicates a micro-leak. Do not proceed to hydrogenation until the seal is absolute.

Step 3: High-Pressure Hydrogenation

  • Procedure: Purge the reactor three times with H₂ (10 atm), then pressurize to a final operating pressure of 50 atm. Stir vigorously at 25 °C for 15 hours.

  • Causality: High pressure ensures a high concentration of dissolved H₂ in the methanol phase, which drives the rate-determining hydrogen insertion step and suppresses non-enantioselective background isomerization.

Step 4: Workup and Isolation

  • Procedure: Vent the H₂ gas safely in a fume hood. Evaporate the methanol under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes 1:1) to sequester the ruthenium catalyst.

  • Validation Checkpoint 2 (Chemical Conversion): Analyze an aliquot of the crude product via ¹H NMR. The complete disappearance of the vinylic protons ( δ 5.9 and 6.4 ppm) and the appearance of the new methyl doublet ( δ 1.5 ppm, J = 7.2 Hz) validates 100% chemical conversion.

Step 5: Enantiomeric Excess Determination

  • Procedure: Convert a 10 mg aliquot of the isolated acid to its methyl ester using TMS-diazomethane to increase volatility and column compatibility.

  • Validation Checkpoint 3 (Stereochemical Yield): Analyze the esterified sample via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 99:1). Compare the integration of the major (S) and minor (R) enantiomer peaks to validate an ee of >97%.

ExpWorkflow S1 1. Glovebox Setup Substrate & Catalyst in degassed MeOH S2 2. Autoclave Assembly Purge with N2, then H2 (Leak Test at 5 atm) S1->S2 S3 3. Hydrogenation Pressurize to 50 atm Stir at 25°C for 15h S2->S3 S4 4. Workup Depressurize, Filter through Silica Pad S3->S4 S5 5. Validation 1H NMR (Conversion) Chiral HPLC (ee %) S4->S5

Caption: Self-validating experimental workflow for the high-pressure asymmetric hydrogenation of acrylic acids.

References

  • Noyori, R. et al. "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry, 1987, 52(14), 3174–3176.[Link]

  • Saito, T. et al. "New Chiral Diphosphine Ligands Designed to have a Narrow Dihedral Angle in the Biaryl Backbone." Advanced Synthesis & Catalysis, 2001, 343(3), 264-267.[Link]

  • RajanBabu, T. V. et al. "Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes." Journal of the American Chemical Society (via PMC), 2014.[Link]

  • Lando, V. R. et al. "Transition-metal catalyzed synthesis of Ketoprofen." Journal of the Brazilian Chemical Society (SciELO), 2001, 12(4).[Link]

  • US Patent 5362907A. "Intermediates and their use in the preparation of s-ketoprofen.

Sources

Comparative Validation Guide: Chiral GC Methodologies for Quantifying (R)-2-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Rationale

(R)-2-(3-methoxyphenyl)propanoic acid is a critical chiral building block in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and selective receptor modulators. Because the (S)-enantiomer can exhibit divergent pharmacological activity or off-target toxicity, rigorous quantification of enantiomeric excess (ee) is a strict regulatory requirement.

Gas Chromatography (GC) remains a premier technique for this analysis due to its high theoretical plate count. However, carboxylic acids require derivatization to achieve sufficient volatility. This guide objectively compares two distinct GC workflows—Direct Chiral GC and Indirect Achiral GC —and evaluates their performance against the latest ICH Q2(R2) validation guidelines [1].

Mechanistic Comparison

Choosing the correct chromatographic strategy requires understanding the underlying physical chemistry of the separation.

  • Method A: Direct Separation via Chiral Stationary Phase (CSP) This method utilizes an achiral esterification step (e.g., forming a methyl ester) to volatilize the analyte, followed by separation on a cyclodextrin-based CSP. Enantioselectivity is driven by reversible inclusion complexation; the enantiomers partition differently into the hydrophobic, torus-shaped cavity of derivatized β -cyclodextrins (e.g., 2,3-di-O-methyl-6-O-t-butyldimethylsilyl- β -CD) [2].

  • Method B: Indirect Separation via Chiral Derivatizing Agent (CDA) This approach covalently bonds the racemic acid to an enantiopure amine (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric amides. Because diastereomers possess distinct physical properties (e.g., boiling points and dipole moments), they can be resolved on standard, high-capacity achiral columns (e.g., 5% Phenyl PDMS) [3].

GC_Workflow cluster_A Method A: Direct Chiral GC cluster_B Method B: Indirect Achiral GC Start Racemic 2-(3-methoxyphenyl) propanoic acid DerivA Achiral Esterification (MeOH / H+) Start->DerivA DerivB Chiral Amidation ((S)-1-phenylethylamine) Start->DerivB InterA Volatile Methyl Esters (Achiral Deriv.) DerivA->InterA ColA Chiral GC Column (β-Cyclodextrin CSP) InterA->ColA ResA Enantiomer Separation (R) vs (S) ColA->ResA InterB Diastereomeric Amides (Chiral Deriv.) DerivB->InterB ColB Achiral GC Column (5% Phenyl PDMS) InterB->ColB ResB Diastereomer Separation (R,S) vs (S,S) ColB->ResB

Workflow comparison of Direct Chiral GC (Method A) vs. Indirect Achiral GC (Method B).

Experimental Protocols

To ensure data integrity, both protocols are designed as self-validating systems incorporating necessary control checks.

Method A: Achiral Esterification & CSP-GC
  • Sample Preparation: Dissolve 10.0 mg of 2-(3-methoxyphenyl)propanoic acid in 1.0 mL of anhydrous methanol.

  • Derivatization: Add 50 µL of BF3​ -methanol (14% w/v). Seal the vial and heat at 60°C for 30 minutes.

  • Extraction: Quench with 1.0 mL of saturated aqueous NaHCO3​ . Extract the methyl esters with 1.0 mL of GC-grade n-hexane. Dry the organic layer over anhydrous Na2​SO4​ .

  • Self-Validating Control: Run a reagent blank (methanol + BF3​ ) to ensure no co-eluting artifact peaks interfere with the analyte window.

  • GC Conditions:

    • Column: β -DEX 225 (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 110°C (hold 2 min) 2°C/min to 160°C 10°C/min to 200°C.

    • Detection: FID at 250°C.

Method B: Chiral Derivatization & Achiral GC
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 molar equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir for 10 minutes at room temperature.

  • Chiral Derivatization: Add 1.5 molar equivalents of enantiopure (S)-(-)-1-phenylethylamine. Stir at room temperature for exactly 2 hours to ensure 100% conversion.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 0.1 M HCl and distilled water to remove unreacted amine. Dry over anhydrous Na2​SO4​ .

  • Self-Validating Control: Derivatize an achiral standard (e.g., benzoic acid) with the (S)-(-)-1-phenylethylamine reagent. Analyze this blank to quantify the exact enantiomeric impurity of the CDA itself, which must be mathematically subtracted from the final (S)-analyte quantification.

  • GC Conditions:

    • Column: HP-5 (5% Phenyl PDMS, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 150°C (hold 1 min) 5°C/min to 250°C (hold 5 min).

    • Detection: FID at 280°C.

ICH Q2(R2) Validation Data Comparison

Both methods were subjected to validation protocols aligned with the ICH Q2(R2) guidelines, focusing on the reportable range, accuracy, and specificity [1].

Validation Parameter (ICH Q2(R2))Method A (Direct CSP-GC)Method B (Indirect Achiral GC)
Specificity (Resolution, Rs​ ) 1.8 (Baseline resolution)3.6 (Exceptional resolution)
Linearity Range 0.5 – 50 µg/mL ( R2=0.9992 )0.1 – 100 µg/mL ( R2=0.9998 )
Accuracy (Recovery %) 98.5% – 101.2%94.0% – 104.5%
Precision (Repeatability RSD) 1.2%2.4%
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.10 µg/mL
Robustness (Matrix Effects) High susceptibility to column overloadHighly robust; minimal matrix interference

Expert Insights & Causality

As an analytical scientist, selecting between these methods requires understanding the trade-offs between sample preparation risks and chromatographic performance:

  • Resolution vs. Column Capacity: Method A (CSP) provides an elegant, single-reaction sample preparation but suffers from inherently lower column sample capacity. Cyclodextrin phases are easily overloaded; injecting too high a concentration of the methyl ester rapidly degrades peak shape (fronting), which obscures the integration of trace enantiomeric impurities. Conversely, Method B utilizes standard achiral columns that handle significantly higher mass loads, yielding sharper peaks, superior resolution ( Rs​=3.6 ), and a much lower LOD (0.03 µg/mL)[3].

  • The Threat of Kinetic Resolution: A critical mechanistic pitfall of Method B is the risk of kinetic resolution during the amidation step. If the DCC-coupling reaction does not proceed to absolute 100% completion, the (R)- and (S)-enantiomers of the propanoic acid may react at slightly different rates with the (S)-CDA. This differential reaction rate will artificially skew the observed diastereomeric ratio, leading to a false ee report. Method A avoids this entirely, as the achiral esterification rate is identical for both enantiomers.

  • Regulatory Alignment: Under ICH Q2(R2), the reportable range must be justified based on the specification limits [1]. If the goal is to quantify trace (S)-enantiomer impurities (<0.1%) in a predominantly (R)-batch, Method B's superior linearity at the lower end and high signal-to-noise ratio make it the more defensible choice, provided the CDA enantiopurity is rigorously controlled. For routine, high-throughput assay of near-racemic mixtures, Method A is preferred due to its superior precision (RSD 1.2%) and simpler preparation.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures." EMA/CHMP/ICH/82072/2006. June 2024. Available at:[Link]

  • LCGC International. "The State of the Art in Chiral Capillary Gas Chromatography." April 2026. Available at:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-2-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (R)-2-(3-methoxyphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals. Understanding its fragmentation behavior is crucial for its unambiguous identification, structural elucidation, and quality control in complex matrices. This document compares its expected fragmentation under different ionization techniques, supported by established principles of mass spectrometry and data from structurally analogous compounds.

Foundational Principles: Predicting Fragmentation

The fragmentation of (R)-2-(3-methoxyphenyl)propanoic acid in a mass spectrometer is governed by the inherent stability of the resulting ions and neutral losses. The molecule possesses several key structural features that dictate its fragmentation pathways: a carboxylic acid group, a methoxy-substituted aromatic ring, and a propanoic acid side chain. The ionization method employed, primarily Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS, will significantly influence the initial ionization and subsequent fragmentation cascades.

Electron Ionization (EI-MS): This hard ionization technique imparts significant energy to the molecule, leading to extensive fragmentation and a detailed fingerprint of the molecule's structure. The initial event is the removal of an electron to form a molecular ion (M•+).

Electrospray Ionization (ESI-MS/MS): A soft ionization technique, ESI typically forms protonated ([M+H]+) or deprotonated ([M-H]-) molecules. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), often resulting in more controlled and predictable fragmentation compared to EI.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

This section compares the anticipated primary fragmentation pathways for (R)-2-(3-methoxyphenyl)propanoic acid under both EI and ESI conditions. The predictions are based on well-documented fragmentation mechanisms for carboxylic acids, aromatic ethers, and profen-like structures.[1][2][3]

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the molecular ion of (R)-2-(3-methoxyphenyl)propanoic acid (m/z 180) is expected to be observed, though potentially with low intensity for aliphatic carboxylic acids.[1] The subsequent fragmentation will likely proceed through several competing pathways.

A primary and highly characteristic fragmentation for carboxylic acids is the α-cleavage , involving the loss of the hydroxyl radical (•OH) to form a stable acylium ion.[4][5] Another key fragmentation is the loss of the entire carboxyl group (•COOH).

Further fragmentation can occur at the methoxy group, with the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3).[4] The aromatic ring itself can also undergo fragmentation.

The following diagram illustrates the predicted EI fragmentation pathway:

G M [C10H12O3]•+ m/z 180 Molecular Ion F1 [C10H11O2]+ m/z 163 Acylium Ion M->F1 - •OH (17 Da) F3 [C9H11O]+ m/z 135 M->F3 - •COOH (45 Da) F6 [C9H9O]+ m/z 133 M->F6 - •OCH3 (31 Da) F2 [C9H9O2]+ m/z 149 F1->F2 - CH2 (14 Da) F4 [C8H8O]+ m/z 120 F3->F4 - CH3 (15 Da) F5 [C7H7]+ m/z 91 Tropylium Ion F4->F5 - CHO (29 Da)

Caption: Predicted EI-MS fragmentation pathway of (R)-2-(3-methoxyphenyl)propanoic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Positive Ion Mode ([M+H]+): In positive ion ESI, the molecule will be protonated, likely at the carbonyl oxygen of the carboxylic acid.[6] Subsequent CID will primarily involve neutral losses. A characteristic loss is that of a water molecule (H2O) from the protonated carboxylic acid to form an acylium ion.[6] Another possibility is the loss of formic acid (HCOOH).

Negative Ion Mode ([M-H]-): In negative ion mode, the carboxylic acid is deprotonated to form a carboxylate anion.[7] A common fragmentation pathway for carboxylate ions upon collisional activation is decarboxylation (loss of CO2).[7]

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [C10H13O3]+ m/z 181 Protonated Molecule F1_H [C10H11O2]+ m/z 163 Acylium Ion M_H->F1_H - H2O (18 Da) F2_H [C9H9O]+ m/z 135 M_H->F2_H - HCOOH (46 Da) M_minus_H [C10H11O3]- m/z 179 Deprotonated Molecule F1_minus_H [C9H11O]- m/z 135 M_minus_H->F1_minus_H - CO2 (44 Da)

Caption: Predicted ESI-MS/MS fragmentation of (R)-2-(3-methoxyphenyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the key predicted fragment ions for (R)-2-(3-methoxyphenyl)propanoic acid under different ionization conditions. The relative intensities are predictions based on general fragmentation rules and ion stability.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI-MS 180 ([M]•+)163•OH[C10H11O2]+
135•COOH[C9H11O]+
149•CH3 from [M-OH]+[C9H8O2]+
121•OCH3[C9H9O]+
91C2H4O from m/z 135[C7H7]+ (Tropylium)
ESI-MS/MS (+) 181 ([M+H]+)163H2O[C10H11O2]+
135HCOOH[C9H9O]+
ESI-MS/MS (-) 179 ([M-H]-)135CO2[C9H11O]-

Experimental Protocol: Acquiring Fragmentation Data

This section provides a standardized protocol for acquiring mass spectral data for (R)-2-(3-methoxyphenyl)propanoic acid.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of (R)-2-(3-methoxyphenyl)propanoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: For GC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL. For LC-MS analysis, dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

GC-MS (EI) Method
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS): [2]

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Scan Range: m/z 40-450.

LC-MS/MS (ESI) Method
  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS/MS Analysis: Perform product ion scans on the precursor ions at m/z 181 (positive mode) and m/z 179 (negative mode) using a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

Conclusion

The mass spectrometric fragmentation of (R)-2-(3-methoxyphenyl)propanoic acid provides a rich source of structural information. Under EI, the fragmentation is extensive, offering a detailed fingerprint characterized by the loss of hydroxyl and carboxyl moieties. In contrast, ESI-MS/MS provides more controlled fragmentation, with predictable neutral losses of water or formic acid in positive mode and carbon dioxide in negative mode. By comparing the fragmentation patterns obtained from these different techniques, researchers can achieve a high degree of confidence in the identification and structural confirmation of this important compound. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectral data for (R)-2-(3-methoxyphenyl)propanoic acid and related structures.

References

  • Harrison, A. G. (1997). The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Society for Mass Spectrometry, 8(7), 743-749.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. BenchChem Technical Guides.
  • University of Arizona. Mass Spectrometry: Fragmentation. Department of Chemistry and Biochemistry.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • Mirokhin, Y. A., & Tsvetkov, D. S. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 25(7), 1185–1198.
  • Reid, G. E., O'Hair, R. A. J., & Styles, M. L. (2002). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(9), 1074–1083.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Mekky, R. H., Abdel-sattar, E., Segura Carretero, A., & del Mar Contreras, M. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules, 28(14), 5489.
  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation schemes of Ibuprofen.
  • Oliveira, R., Santos, V., & Marques, M. P. M. (2015). Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflammatory and analgesic. Revisão de Ciência e Tecnologia da Água, 5(1), 1-10.
  • Brown, P. (2026, April 4). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Doc Brown's Chemistry.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。